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Core Science & Biosynthesis

Foundational

Stereochemistry and Conformational Analysis of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid

Executive Summary The rational design of peptide mimetics and foldamers relies heavily on conformationally restricted building blocks. 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid represents a highly speciali...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of peptide mimetics and foldamers relies heavily on conformationally restricted building blocks. 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid represents a highly specialized, fluorinated cyclic β -amino acid. By introducing a quaternary stereocenter bearing both an amine and a strongly electron-withdrawing, sterically demanding trifluoromethyl (-CF₃) group, this molecule offers unprecedented control over secondary structure formation. This whitepaper provides an in-depth mechanistic analysis of its stereochemistry, thermodynamic conformational preferences, and the self-validating experimental protocols required to elucidate its behavior in solution.

Introduction: The Role of Fluorinated Cyclic β -Amino Acids

Cyclic β -amino acids, particularly derivatives of 2-aminocyclohexanecarboxylic acid (ACHC), are highly valued in foldamer chemistry for their ability to induce stable helical secondary structures, such as the 14-helix[1][2]. The incorporation of a trifluoromethyl group into this scaffold further restricts conformational freedom, a strategy increasingly utilized in the de novo discovery of bioactive macrocyclic peptides to enhance proteolytic stability and target binding[3].

The strongly electron-withdrawing and bulky nature of the -CF₃ group dictates predictable alignments with neighboring functional groups, heavily biasing the cyclohexane ring flip[4]. Understanding the interplay between these steric demands and stabilizing non-covalent interactions is critical for drug development professionals utilizing this building block.

Stereochemical Architecture

The cyclohexane ring of this molecule contains two adjacent stereocenters:

  • C1 : Bears the carboxylic acid (-COOH) and a hydrogen atom.

  • C2 : A quaternary carbon bearing the amine (-NH₂) and the trifluoromethyl (-CF₃) group.

Because there are two chiral centers, the molecule exists as four distinct stereoisomers: two pairs of enantiomers. For conformational analysis, we classify these based on the relative cis or trans relationship between the two most sterically demanding groups: the -COOH and the -CF₃.

  • Cis-Isomer (e.g., 1R,2S ): The -COOH and -CF₃ groups are situated on the same face of the cyclohexane ring.

  • Trans-Isomer (e.g., 1R,2R ): The -COOH and -CF₃ groups are situated on opposite faces of the ring.

Conformational Thermodynamics & A-Values

The preferred chair conformation of the cyclohexane ring is dictated by the minimization of 1,3-diaxial interactions and gauche steric clashes. The thermodynamic penalty for a substituent occupying the axial rather than the equatorial position is quantified by its A-value.

Quantitative Data: Substituent A-Values
SubstituentApprox. A-value (kcal/mol)Conformational Preference
-CF₃ 2.1 - 2.5Strongly Equatorial
-COOH 1.35 - 1.5Equatorial
-NH₂ 1.2 - 1.6Equatorial

Data derived from baseline physicochemical properties of fluorinated cyclohexanes[5].

Analysis of the Trans-Isomer

In the trans-isomer, the -COOH and -CF₃ groups are anti-periplanar.

  • Chair 1 : Both -COOH and -CF₃ are forced into axial positions. This results in massive 1,3-diaxial steric strain (combined penalty > 3.5 kcal/mol).

  • Chair 2 : Both -COOH and -CF₃ occupy equatorial positions. The -NH₂ group is forced axial (penalty ~1.2 kcal/mol). Conclusion : The trans-isomer is conformationally locked into Chair 2, as placing the two bulkiest groups in equatorial positions overwhelmingly minimizes steric strain.

Analysis of the Cis-Isomer (The H-Bond Anomaly)

The cis-isomer presents a fascinating thermodynamic competition:

  • Chair 1 : -CF₃ is equatorial, -COOH is axial, and -NH₂ is axial. The steric penalty is driven by the axial -COOH and -NH₂ ( 2.6 kcal/mol).

  • Chair 2 : -CF₃ is axial, -COOH is equatorial, and -NH₂ is equatorial. The steric penalty is driven by the highly demanding axial -CF₃ ( 2.1 kcal/mol).

Mechanistic Causality: Based purely on steric A-values, Chair 2 seems slightly favored or in rapid equilibrium with Chair 1. However, in non-polar environments, Chair 2 is overwhelmingly dominant. Why? In Chair 2, the -COOH and -NH₂ groups are trans-diequatorial. This specific geometry perfectly aligns them to form a robust intramolecular hydrogen bond . This non-covalent stabilization (worth 1.5 - 2.0 kcal/mol) easily overcomes the steric penalty of the axial -CF₃ group, locking the ring into a conformation that defies basic steric predictions.

ConformationalAnalysis Start 2-Amino-2-(trifluoromethyl) cyclohexane-1-carboxylic acid DiaA Cis-Isomer (COOH / CF3 cis) Start->DiaA DiaB Trans-Isomer (COOH / CF3 trans) Start->DiaB ChairA1 Chair 1 ax-COOH, eq-CF3, ax-NH2 Steric Penalty: ~2.6 kcal/mol DiaA->ChairA1 Ring Flip ChairA2 Chair 2 eq-COOH, ax-CF3, eq-NH2 Stabilized by H-Bond DiaA->ChairA2 Ring Flip ChairB1 Chair 1 ax-COOH, ax-CF3, eq-NH2 Highly Unstable (>3.5 kcal/mol) DiaB->ChairB1 Ring Flip ChairB2 Chair 2 eq-COOH, eq-CF3, ax-NH2 Highly Stable (~1.2 kcal/mol) DiaB->ChairB2 Ring Flip ChairA1->ChairA2 Equilibrium (Solvent Dependent) ChairB1->ChairB2 Strong Shift

Fig 1: Conformational equilibrium of the cis/trans isomers driven by steric and H-bond logic.

Self-Validating Experimental Protocols for Conformational Elucidation

To rigorously prove the conformational state of this molecule, researchers must employ orthogonal, self-validating techniques.

Protocol A: NMR-Based Conformational Elucidation & Solvent Titration

Objective : Determine the dominant chair conformation and validate the presence of the intramolecular H-bond.

  • Baseline 1D NMR Acquisition :

    • Action: Dissolve 5 mg of the synthesized isomer in 0.5 mL of anhydrous CDCl₃. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • Self-Validation: The ¹⁹F spectrum must show a single sharp singlet. Multiple ¹⁹F signals indicate either a diastereomeric mixture or a system undergoing slow conformational exchange on the NMR timescale.

  • 2D NOESY/ROESY Analysis :

    • Action: Run a 2D NOESY experiment (mixing time 300-500 ms).

    • Causality: NOE cross-peaks occur through space (< 5 Å).

    • Self-Validation: Observe the cross-peaks between the -NH₂ protons and the axial protons of the cyclohexane ring (H3, H5). A strong NOE between -NH₂ and the axial H3/H5 confirms the -NH₂ group is axial (Chair 1). Lack of this signal, coupled with NOEs between the -CF₃ fluorine atoms and axial ring protons (via HOESY), confirms an axial -CF₃ (Chair 2).

  • Solvent Titration (The Causality Check) :

    • Action: Titrate the CDCl₃ sample with aliquots of DMSO- d6​ .

    • Causality: DMSO is a strong hydrogen-bond acceptor. It will selectively disrupt the intramolecular H-bond between the equatorial -COOH and -NH₂ groups.

    • Self-Validation: If the H-bond was the sole force stabilizing the axial -CF₃ conformer, adding DMSO will isolate the steric A-value forces, causing the ring to flip to Chair 1. This is validated by a significant, trackable shift in the ¹⁹F chemical resonance and a change in the ³J(H,H) coupling constants of the C1 proton.

Protocol B: Computational Validation (DFT)

Objective : Map the potential energy surface and quantify the exact stabilization energy of the H-bond.

  • Conformational Search :

    • Action: Use molecular mechanics (e.g., OPLS4) to generate all possible ring-flipped and rotameric states.

  • Geometry Optimization :

    • Action: Optimize the lowest-energy conformers using Density Functional Theory (DFT) at the M06-2X/def2-TZVP level, incorporating an implicit solvent model (SMD) for chloroform.

    • Causality: M06-2X is specifically chosen over standard functionals (like B3LYP) because it is heavily parameterized to accurately capture non-covalent interactions and dispersion forces, which are the primary drivers of this molecule's conformation.

  • Frequency Calculation :

    • Action: Conduct a vibrational frequency analysis on the optimized geometries.

    • Self-Validation: The calculation must yield zero imaginary frequencies. The presence of an imaginary frequency indicates the geometry is a transition state, invalidating the conformer as a stable minimum.

ExperimentalWorkflow Step1 Synthesis & Resolution Step2 NMR Spectroscopy (1H, 19F, NOESY) Step1->Step2 Step4 X-Ray Crystallography Step1->Step4 Step3 Solvent Titration (CDCl3 vs DMSO) Step2->Step3 Probe H-Bonds Step5 DFT Modeling (M06-2X/def2-TZVP) Step2->Step5 Validate Geometries Step4->Step5

Fig 2: Self-validating experimental workflow for conformational elucidation.

Sources

Exploratory

Engineering Robust Peptidomimetics: The Role of the CF₃ Group in 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic Acid Stability

Executive Summary The transition of peptide-based therapeutics from discovery to the clinic is frequently bottlenecked by poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation and suboptimal me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of peptide-based therapeutics from discovery to the clinic is frequently bottlenecked by poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation and suboptimal membrane permeability. To overcome these limitations, the incorporation of highly fluorinated, conformationally restricted unnatural amino acids has emerged as a paradigm-shifting strategy[1].

This technical whitepaper dissects the structural and metabolic advantages of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid (CF₃-ACHC) . By introducing a trifluoromethyl (CF₃) group at the C2 position of a cyclohexane β-amino acid scaffold, researchers generate a tetrasubstituted stereocenter that profoundly alters the molecule's stereoelectronic profile. This guide explores the causality behind these physicochemical shifts, provides quantitative stability data, and outlines self-validating experimental workflows for synthesizing and evaluating this critical building block.

Stereoelectronic and Physicochemical Mechanics

The stability conferred by the CF₃ group is not the result of a single property, but rather a synergistic interplay of steric, electronic, and conformational effects[2].

Conformational Pre-organization

The CF₃ group possesses a van der Waals volume (39.8 ų) roughly isosteric to an isopropyl group. When positioned at the C2 carbon of the cyclohexane ring, this immense steric bulk severely restricts the rotation of the adjacent bonds. It forces the cyclohexane ring into a rigid chair conformation, locking the dihedral angles between the amine and carboxylate moieties. This pre-organization reduces the entropic penalty during peptide folding and shields adjacent scissile peptide bonds from protease active sites[2].

pKa Attenuation and Nucleophilicity

The CF₃ group is one of the most potent electron-withdrawing groups in organic chemistry. Through a strong negative inductive (-I) effect, it pulls electron density away from the adjacent C2 primary amine. This severely deactivates the ammonium group, lowering its pKa from a typical ~10.5 (in unfluorinated ACHC) to approximately 6.5–7.5[3][4]. Consequently, at physiological pH, a larger fraction of the amine exists in its unprotonated state, altering the molecule's overall charge distribution and reducing its susceptibility to nucleophilic degradation pathways.

Lipophilicity and Metabolic Shielding

Fluorination inherently increases the hydrophobicity of the scaffold. The CF₃ group elevates the LogP of the amino acid to levels comparable to valine, significantly enhancing passive membrane permeability[3]. Furthermore, the C–F bond is exceptionally strong (~480 kJ/mol). The dense electron cloud of the fluorine atoms repels the oxidative heme-iron centers of Cytochrome P450 (CYP450) enzymes, effectively acting as a metabolic shield against Phase I oxidation[5].

G CF3 C2-Trifluoromethyl Group Steric Steric Bulk (Isopropyl Isostere) CF3->Steric EWD Electron Withdrawing (-I Effect) CF3->EWD C_F C-F Bond Strength (~480 kJ/mol) CF3->C_F Conf Conformational Pre-organization Steric->Conf pKa Amine pKa Attenuation EWD->pKa Metab CYP450 Shielding C_F->Metab Stability Enhanced Peptidomimetic Stability Conf->Stability pKa->Stability Metab->Stability

Caption: Logical relationship of CF3-mediated stability enhancements.

Quantitative Profiling

The table below summarizes the comparative physicochemical and stability metrics between the unfluorinated parent molecule (ACHC) and the trifluoromethylated derivative (CF₃-ACHC).

ParameterACHC (Reference)CF₃-ACHCMechanistic Driver
Amine pKa ~10.5~6.5 - 7.5Strong -I inductive effect of the CF₃ group[4]
LogP (Lipophilicity) ~0.5~1.5 - 2.0High hydrophobicity of C-F bonds[3]
Microsomal t₁/₂ ~45 min>120 minSteric shielding and CYP450 resistance[5]
Proteolytic Stability ModerateExceptionally HighTetrasubstituted C2 steric hindrance[2]

Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every methodological choice is grounded in the unique chemical behavior dictated by the CF₃ group.

Protocol 1: Diastereoselective Synthesis of CF₃-ACHC

Causality Rationale: Direct nucleophilic addition to trifluoromethylated cyclic ketones is notoriously difficult. The strong electron-withdrawing nature of the CF₃ group destabilizes the developing negative charge in the transition state, often leading to reversible or failed additions. To overcome this, we utilize an asymmetric Reformatsky-type reaction with a chiral N-tert-butanesulfinyl auxiliary. This auxiliary not only activates the imine but also provides absolute stereocontrol over the newly formed tetrasubstituted C2 stereocenter[6][7].

Step-by-Step Methodology:

  • Imine Formation: Condense 2-(trifluoromethyl)cyclohexanone with (R)-N-tert-butanesulfinamide in the presence of Ti(OEt)₄ (2.0 equiv) in THF at 70°C for 24 hours to yield the chiral sulfinyl imine.

  • Reformatsky Addition: In a flame-dried flask, activate zinc dust with 1,2-dibromoethane and TMSCl. Add the sulfinyl imine and ethyl bromoacetate in 2-Me-THF at 0°C. Self-Validation: The use of 2-Me-THF over standard THF enhances facial stereoselectivity due to its distinct solvation sphere[6].

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl to prevent epimerization. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Deprotection: Cleave the chiral auxiliary using 4M HCl in dioxane at room temperature for 2 hours.

  • Validation (Chiral HPLC): Confirm enantiomeric excess (ee > 95%) using a Chiralpak AD-H column. The presence of a single sharp peak validates the stereocontrol of the chiral auxiliary.

Protocol 2: In Vitro Rat Liver Microsomal (RLM) Stability Assay

Causality Rationale: To isolate the metabolic shielding effect of the CF₃ group, we must test the molecule against Phase I oxidative enzymes. This protocol incorporates a minus-NADPH control to definitively prove that any observed degradation is enzymatically driven by CYP450s, rather than resulting from chemical instability in the buffer[5].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Setup: Combine RLM (final protein concentration 0.5 mg/mL) and CF₃-ACHC (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Self-Validation Control 1: Prepare a parallel sample replacing NADPH with buffer (Minus-NADPH control) to rule out non-CYP degradation.

    • Self-Validation Control 2: Run a known rapid-clearance drug (e.g., Verapamil or Testosterone) to validate microsomal activity.

  • Time-Course Sampling: At t = 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound. Calculate the half-life (t₁/₂) using a first-order decay model.

Workflow Prep 1. Prepare Microsomes Incubate 2. Incubate with CF3-ACHC & NADPH Prep->Incubate Quench 3. Quench Reaction (Cold Acetonitrile) Incubate->Quench Centrifuge 4. Centrifuge & Extract Quench->Centrifuge LCMS 5. LC-MS/MS Quantification Centrifuge->LCMS

Caption: Step-by-step workflow for in vitro microsomal stability assay.

Conclusion

The strategic integration of the CF₃ group into the 2-aminocyclohexane-1-carboxylic acid scaffold represents a masterclass in rational peptidomimetic design. By leveraging the unique steric bulk and extreme electronegativity of fluorine, researchers can artificially engineer conformational rigidity, attenuate amine nucleophilicity, and erect an impenetrable metabolic shield. As demonstrated by the self-validating protocols above, mastering the synthetic handling and analytical profiling of CF₃-ACHC is essential for modern drug development professionals aiming to push the boundaries of peptide therapeutics.

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Foundational

Discovery and Early Synthesis Routes of Trifluoromethylated Cyclic Amino Acids: A Technical Guide for Drug Development

Introduction & Mechanistic Rationale The strategic incorporation of fluorine into small molecules and biologics has revolutionized modern medicinal chemistry. Among fluorinated motifs, the trifluoromethyl (–CF3) group is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The strategic incorporation of fluorine into small molecules and biologics has revolutionized modern medicinal chemistry. Among fluorinated motifs, the trifluoromethyl (–CF3) group is highly prized for its profound electron-withdrawing nature, high lipophilicity, and significant steric bulk. When integrated into cyclic amino acids—most notably proline—the –CF3 group fundamentally alters the molecule's physicochemical landscape[1].

Trifluoromethylated cyclic amino acids (Tfm-AAs) serve as conformationally restricted scaffolds that can modulate the cis/trans isomerism of amide bonds, enhance proteolytic stability, and increase the passive membrane permeability of peptide drugs[2]. However, the very stereoelectronic properties that make Tfm-AAs desirable also make their synthesis and downstream application highly challenging. The strong inductive (–I) effect of the –CF3 group drastically reduces the nucleophilicity of the adjacent amine, requiring innovative synthetic workarounds during both the construction of the monomer and its subsequent peptide coupling[3].

This technical guide explores the discovery timeline, core synthesis routes, and application methodologies for Tfm-AAs, providing actionable insights for researchers and drug development professionals.

Discovery Timeline and Physicochemical Impact

The synthesis of Tfm-AAs is a relatively recent achievement, entirely a product of 21st-century chemistry. The position of the –CF3 group on the pyrrolidine ring dictates both the synthetic complexity and the resulting structural dynamics of the amino acid[1].

Table 1: Discovery and Properties of Regioisomeric Tfm-Prolines
RegioisomerYear of First SynthesisKey Early Synthetic RoutePrimary Physicochemical Impact
4-CF3-Pro 2002Diastereoselective alkylation / Ring-Closing Metathesis (RCM)Strongly biases the pyrrolidine ring pucker; modulates cis/trans amide equilibrium.
2-CF3-Pro 2006Strecker reaction / AlkylationInduces high conformational rigidity at the α-carbon; entirely restricts local backbone flexibility.
5-CF3-Pro 2012Pyrrole hydrogenation / Chiral Fluorinated Oxazolidine (Fox) intermediateMaximizes lipophilicity and metabolic stability while heavily deactivating the secondary amine.

Core Synthesis Routes: Causality and Methodologies

The architectural complexity of Tfm-AAs requires asymmetric synthesis strategies that can precisely control stereocenters in the presence of the bulky, electron-withdrawing –CF3 group. Two foundational routes have emerged as the standard for synthesizing these molecules.

Route A: Synthesis via Chiral Fluorinated Oxazolidines (Fox)

The synthesis of 5-trifluoromethylproline was historically plagued by racemization and poor yields. The breakthrough came with the use of a readily available chiral fluorinated oxazolidine (Fox) as a starting material. This route is highly scalable and allows for the diastereoselective addition of Grignard reagents[4].

Causality of Experimental Choices: The Fox intermediate acts as a rigid chiral auxiliary. When a Grignard reagent is added, the steric bulk of the oxazolidine system forces the nucleophile to approach from the less hindered face, resulting in moderate to complete trans-diastereoselectivity. Organolithium reagents are intentionally avoided here; their lower Lewis acidity fails to promote the necessary iminium intermediate, resulting in no reaction[4].

G A Chiral Fluorinated Oxazolidine (Fox) B Grignard Addition (Diastereoselective) A->B THF, 0°C C Oxazolopyrrolidine Intermediate B->C Trans-adduct D Strecker-type Reaction C->D CN- addition E (2S,5R)-5-CF3-Proline D->E Enantiopure

Workflow for the synthesis of 5-CF3-Proline via a Fox intermediate.

Protocol 1: Step-by-Step Synthesis of (2S,5R)-5-Trifluoromethylproline
  • Preparation: Dissolve the bicyclic chiral fluorinated oxazolidine (Fox) (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool the reaction vessel to 0 °C. Rationale: Controlling the temperature mitigates the exothermic nature of the organometallic addition and preserves stereocontrol.

  • Nucleophilic Addition: Add the desired Grignard reagent dropwise over 5 minutes. Stir the mixture at room temperature for 2 hours.

  • Self-Validating Monitoring: Monitor the reaction progress using 19F NMR spectroscopy. The distinct shift in the –CF3 resonance confirms the conversion of the oxazolidine to the oxazolopyrrolidine intermediate[4].

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl. Rationale: This safely neutralizes excess Grignard reagent without hydrolyzing the newly formed, sensitive intermediate. Extract the aqueous layer three times with ethyl acetate.

  • Cleavage and Isolation: Subject the purified oxazolopyrrolidine to a Strecker-type cyanide addition, followed by oxidative cleavage of the phenylglycinol side chain using ceric ammonium nitrate (CAN) to yield enantiopure (2S,5R)-5-trifluoromethylproline[4].

Route B: Ring-Closing Metathesis (RCM)

For the synthesis of 4-CF3-Pro and larger pipecolinic acid derivatives, RCM of fluorinated dienes is the preferred strategy[5].

Causality of Experimental Choices: RCM allows for the flexible formation of both 5- and 6-membered rings. However, the electron-withdrawing nature of the –CF3 group can deactivate the olefin. Consequently, while first-generation Grubbs catalysts are sufficient for 6-membered pipecolinic derivatives, the formation of the more strained 5-membered proline ring often proceeds with moderate conversion, necessitating the use of more reactive cationic allenylidene ruthenium complexes to drive the reaction to completion[5].

Incorporation into Peptides: Overcoming N-Terminal Deactivation

The ultimate goal of synthesizing Tfm-AAs is their incorporation into bioactive peptides, such as the neuroprotective tripeptide Glycine-Proline-Glutamate (GPE) or the L-prolyl-L-leucyl glycinamide (PLG) tripeptide[2][3].

While coupling a standard amino acid to the C-terminus of a Tfm-AA proceeds smoothly under standard conditions, coupling onto the N-terminus of a Tfm-AA is notoriously difficult. The strong inductive pull of the –CF3 group renders the secondary amine highly non-nucleophilic[3].

G Tfm Tfm-Amino Acid C_term C-Terminal Coupling (Standard Reactivity) Tfm->C_term N_term N-Terminal Coupling (Deactivated/Challenging) Tfm->N_term CF3 Inductive Effect Sol1 Standard Reagents (e.g., HATU, DIEA) C_term->Sol1 Sol2 Highly Reactive Acyl Donors (e.g., Acid Chlorides) N_term->Sol2

Peptide coupling logic addressing the N-terminal deactivation in Tfm-AAs.

Protocol 2: Peptide Coupling at the Deactivated N-Terminus
  • Acyl Donor Activation: Convert the C-terminal amino acid (the incoming residue) into a highly reactive acid chloride or acid fluoride. Rationale: Standard uronium-based coupling reagents (e.g., HATU, EDC) generate intermediate esters that are insufficiently electrophilic to react with the deactivated Tfm-AA amine[3].

  • Coupling Reaction: Dissolve the Tfm-AA in anhydrous dichloromethane (DCM). Add a sterically hindered, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIEA) to scavenge generated HCl/HF without competing for the acyl donor. Slowly add the activated acyl donor at 0 °C, then allow it to warm to room temperature.

  • Validation: Monitor the coupling via LC-MS. The appearance of the desired peptide mass confirms successful amide bond formation, overcoming the energetic barrier imposed by the –CF3 group.

References

  • Comparative effects of trifluoromethyl- and methyl-group substitutions in proline Source: RSC Advances URL:[Link]

  • Incorporation of Trifluoromethylated Proline and Surrogates into Peptides: Application to the Synthesis of Fluorinated Analogues of the Neuroprotective Glycine-Proline-Glutamate (GPE) Tripeptide Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Trifluoromethylated proline analogues as efficient tools to enhance the hydrophobicity and to promote passive diffusion transport of the l-prolyl-l-leucyl glycinamide (PLG) tripeptide Source: RSC Advances URL:[Link]

  • Synthesis of Enantiopure trans-2,5-Disubstituted Trifluoromethylpyrrolidines and (2S,5R)-5-Trifluoromethylproline Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Olefin Metathesis Reactions with Fluorinated Substrates, Catalysts, and Solvents Source: Chemical Reviews (ACS Publications) URL:[Link]

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Exploratory

Physiochemical Profiling of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic Acid Derivatives: A Technical Guide for Peptide Engineering

Executive Summary The integration of unnatural amino acids (UAAs) into peptide engineering has revolutionized the development of therapeutics that operate beyond traditional rule-of-5 chemical space. Among these, conform...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of unnatural amino acids (UAAs) into peptide engineering has revolutionized the development of therapeutics that operate beyond traditional rule-of-5 chemical space. Among these, conformationally constrained, fluorinated β -amino acids—specifically 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid derivatives—represent a cutting-edge scaffold. By incorporating a trifluoromethyl ( −CF3​ ) group geminal to the amine within a rigid cyclohexane ring, this scaffold dramatically alters local dipoles, lipophilicity, and metabolic stability.

As a Senior Application Scientist, I have structured this guide to move beyond standard operating procedures. Here, we will dissect the causality behind the physicochemical shifts induced by this specific scaffold and outline self-validating experimental workflows required to accurately profile these complex molecules.

Structural and Electronic Causality

To successfully profile 2-amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, one must first understand how its unique structural topology dictates its behavior in solution. The physicochemical profile is governed by three intersecting phenomena:

  • Inductive Electron Withdrawal (-I Effect): The −CF3​ group is highly electronegative. When positioned geminally to the amine (at the C2 position of the cyclohexane ring), it exerts a profound inductive pull on the nitrogen's lone pair. This significantly reduces the basicity of the amine, typically depressing the pKa​ by 1.5 to 2.0 log units compared to non-fluorinated analogs [1].

  • Conformational Locking: The cyclohexane ring naturally adopts a chair conformation. The bulky −CF3​ group (A-value ≈2.1 kcal/mol) strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes. This rigidifies the ring, locking the adjacent carboxylic acid (at C1) and the amine into a fixed 3D trajectory, which is highly advantageous for designing protease-resistant peptide secondary structures[2].

  • Lipophilic Shielding: The dense electron cloud of the C-F bonds creates a hydrophobic shield. Despite the presence of two highly polar ionizable groups ( −NH2​ and −COOH ), the overall partition coefficient ( LogP ) and distribution coefficient at physiological pH ( LogD7.4​ ) are elevated, enhancing passive membrane permeability [3].

Mechanism CF3 Trifluoromethyl (-CF3) Group Inductive Strong -I Inductive Effect CF3->Inductive Steric Increased Steric Bulk (Isosteric to Isopropyl) CF3->Steric Lipophilic High C-F Bond Lipophilicity CF3->Lipophilic pKa_drop Decreased Amine pKa (ΔpKa ~ -1.5 to -2.0) Inductive->pKa_drop Rigidity Conformational Rigidity (Chair Locking) Steric->Rigidity LogD_up Increased LogD7.4 (Enhanced Permeability) Lipophilic->LogD_up

Fig 1. Mechanistic effects of the -CF3 group on the physicochemical properties of the scaffold.

Quantitative Data Presentation

The table below summarizes the empirical projections of physicochemical shifts when transitioning from a standard cyclohexane-based β -amino acid to the −CF3​ substituted derivative. These baseline metrics are critical for establishing the calibration ranges of your analytical instruments.

Compound ScaffoldAmine pKa​ (Basic)Carboxyl pKa​ (Acidic) LogD7.4​ (Octanol/Water)PAMPA Pe​ ( 10−6 cm/s)
2-Aminocyclohexane-1-carboxylic acid (Unmodified) ≈10.2 ≈4.5 −1.8 <1.0 (Low)
2-Amino-2-(methyl)cyclohexane-1-carboxylic acid ≈10.4 ≈4.6 −1.2 1.5 (Low)
2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid ≈8.1 ≈3.7 +0.6 >12.0 (High)

Note: The dramatic drop in amine pKa​ ensures that a significantly higher fraction of the molecule exists in its neutral (un-ionized) state at pH 7.4, directly causing the observed spike in LogD7.4​ and PAMPA permeability.

Self-Validating Experimental Protocols

Physicochemical profiling of constrained, highly lipophilic zwitterions requires rigorous, self-validating workflows. Standard aqueous methods often fail due to the poor solubility of fluorinated compounds.

Workflow Start Compound Synthesis: 2-Amino-2-(CF3)cyclohexane-1-COOH pKa pKa Determination (Cosolvent Extrapolation) Start->pKa LogD Lipophilicity (LogD/LogP) (Shake-Flask/RP-HPLC) Start->LogD Perm Permeability (PAMPA / Caco-2) pKa->Perm LogD->Perm Metab Metabolic Stability (Liver Microsomes) Perm->Metab Data Data Synthesis & Structure-Property Rel. Metab->Data

Fig 2. Multiparametric physicochemical profiling workflow for fluorinated amino acids.

High-Throughput pKa​ Determination (Yasuda-Shedlovsky Extrapolation)

Because the −CF3​ group drastically reduces aqueous solubility, traditional aqueous potentiometry will result in precipitation. We must utilize a cosolvent extrapolation method [4].

  • System Suitability (Self-Validation): Prior to sample analysis, titrate Potassium Hydrogen Phthalate (KHP) in water. The system is only validated if the measured pKa​ is 5.40±0.02 and the electrode Nernstian slope is >98% .

  • Step 1: Cosolvent Preparation: Prepare three solvent mixtures of Methanol/Water at 30%, 40%, and 50% (v/v) under an inert Argon atmosphere to prevent CO2​ absorption (which skews acidic pKa​ readings).

  • Step 2: Sample Titration: Dissolve 1.0 mg of the derivative in 10 mL of each cosolvent mixture. Titrate from pH 2.0 to 12.0 using standardized 0.1 M KOH and 0.1 M HCl.

  • Step 3: Causality-Driven Data Processing: The apparent pKa​ ( psKa​ ) shifts depending on the dielectric constant of the solvent. Plot the measured psKa​ against the inverse dielectric constant ( 1/ϵ ) of the respective methanol/water mixtures. Extrapolate the linear regression to 0% methanol (pure water) to derive the true aqueous pKa​ .

Lipophilicity Profiling ( LogD7.4​ ) via Shake-Flask

While computational models (cLogP) exist, they routinely fail to accurately account for the complex dipole-dipole interactions between the −CF3​ group and the adjacent amine. The traditional shake-flask method remains the gold standard for baseline validation [5].

  • System Suitability (Self-Validation): Run Propranolol alongside your samples. The assay is validated only if the Propranolol LogD7.4​ is calculated at 1.20±0.15 .

  • Step 1: Phase Saturation: Stir equal volumes of n-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C to ensure mutual saturation.

  • Step 2: Partitioning: Dissolve the analyte in the saturated aqueous phase to a concentration of 100 µM. Add an equal volume of saturated n-octanol.

  • Step 3: Equilibration: Shake the biphasic system mechanically at 25°C for 60 minutes.

  • Step 4: Separation: Centrifuge the vials at 3000 x g for 15 minutes. Causality note: Centrifugation is strictly required to break microemulsions at the interface, which would otherwise cause false-positive lipophilicity readings.

  • Step 5: Quantification: Analyze both phases via LC-MS/MS. Calculate LogD7.4​=log10​([Analyte]octanol​/[Analyte]aqueous​) .

Microsomal Metabolic Stability Assay

The −CF3​ group often protects adjacent bonds from Cytochrome P450 (CYP) mediated oxidation. To quantify this stability, an in vitro microsomal assay is required.

  • System Suitability (Self-Validation): Incubate Verapamil (high clearance) and Warfarin (low clearance) as parallel controls. Validated assays must show Verapamil depletion >80% and Warfarin depletion <10% at 60 minutes.

  • Step 1: Matrix Preparation: Suspend Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Step 2: Pre-Incubation: Add the fluorinated amino acid derivative (1 µM final concentration) and pre-incubate at 37°C for 5 minutes.

  • Step 3: Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Causality note: NADPH is the obligate electron donor for CYP450 enzymes; without it, phase I metabolism cannot occur.

  • Step 4: Quenching & Analysis: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

References

  • Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains Source: Pharmaceuticals (Basel) / PubMed Central URL:[Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link]

  • Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods Source: Journal of Chemical Information and Modeling (ACS) URL:[Link]

  • Physicochemical profiling in drug research: A brief survey of the state-of-the-art of experimental techniques Source: Cellular and Molecular Life Sciences / PubMed URL:[Link]

Sources

Foundational

Mechanism of Action for 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic Acid in Peptidomimetics: A Technical Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The transition from native peptides to therapeutically viable peptidomimeti...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming two fundamental biological barriers: rapid proteolytic degradation and poor membrane permeability. The incorporation of highly specialized non-natural amino acids is the most effective strategy to address these limitations. This whitepaper provides an in-depth mechanistic analysis of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid , a sterically encumbered, fluorinated alicyclic β -amino acid. By acting as a conformational lock and an electronic shield, this building block fundamentally alters the physicochemical properties of peptidomimetics, enabling the design of highly stable, cell-permeable foldamers.

Structural and Stereoelectronic Fundamentals

To understand the mechanism of action of 2-amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, we must first deconstruct its unique three-dimensional architecture.

The Alicyclic Scaffold

Standard β -amino acids contain an additional methylene group in their backbone, which inherently increases flexibility. By embedding the Cα−Cβ bond within a cyclohexane ring, the dihedral angles ( θ and η ) are conformationally restricted. This rigidification heavily biases the energetic landscape, forcing the resulting peptidomimetic into predictable secondary structures (foldamers)[1].

The Quaternary β -Carbon

In this specific molecule, the C2 position of the cyclohexane ring bears both the primary amine and the trifluoromethyl (-CF 3​ ) group. This creates a highly congested quaternary stereocenter directly at the β -position of the amino acid. The steric bulk at this specific locus heavily restricts the rotation of the N−Cβ bond, serving as a rigid structural pivot point.

The Trifluoromethyl Effect

The -CF 3​ group is one of the most powerful tools in medicinal chemistry[2]. It is sterically demanding—occupying a van der Waals volume of approximately 39.8 ų, which is comparable to an isopropyl group. Furthermore, the C-F bond is extremely polarized and strong (bond dissociation energy of ~485 kJ/mol), imparting immense metabolic stability and a strong electron-withdrawing inductive effect (-I)[2].

Mechanism of Action in Peptidomimetics

When incorporated into a peptide sequence, 2-amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid exerts its effects through three synergistic mechanisms.

Absolute Proteolytic Shielding

Native peptides are rapidly cleaved by proteases, which rely on the precise spatial recognition of the amide bond and the stabilization of a tetrahedral transition state. The introduction of this fluorinated building block completely aborts this process through two distinct causal pathways:

  • Steric Occlusion: The massive steric bulk of the quaternary carbon (bearing the cyclohexane ring and the -CF 3​ group) physically prevents the protease catalytic triad from accessing the adjacent amide carbonyl.

  • Electronic Deactivation: The strong electron-withdrawing nature of the -CF 3​ group pulls electron density away from the amide nitrogen. This reduces the basicity of the amine and lowers the HOMO energy of the resulting amide bond, rendering the carbonyl carbon significantly less susceptible to nucleophilic attack by proteases[3].

MOA A 2-Amino-2-(CF3) cyclohexane-1-carboxylic acid B Steric Occlusion (Cyclohexane + CF3) A->B C Electronic Deactivation (-I Effect of CF3) A->C D Protease Active Site Exclusion B->D Blocks physical access C->D Lowers TS energy E Absolute Proteolytic Stability D->E

Fig 1: Synergistic steric and electronic mechanisms driving proteolytic stability.

Foldamer Induction and Conformational Preorganization

β -amino acids are renowned for their ability to form highly stable helical architectures, such as 12-helices or 14-helices, depending on their stereochemistry[1]. The presence of the -CF 3​ group on the alicyclic ring acts as a conformational lock. Because alternative rotamers would result in massive steric clashes between the -CF 3​ group and the backbone carbonyls, the peptidomimetic is funneled into a single, highly stable, preorganized foldamer conformation. This preorganization drastically reduces the entropic cost of binding to a target receptor.

Enhanced Lipophilicity and Membrane Permeability

A major bottleneck for peptide therapeutics is their inability to cross lipid bilayers. The -CF 3​ group significantly increases the local lipophilicity of the molecule (Hansch π value of +0.88)[2]. When the peptide folds into its preorganized helix, the highly lipophilic -CF 3​ groups align along one face of the helix. This creates an amphiphilic cylinder that shields the polar amide backbone from the hydrophobic environment of the lipid bilayer, facilitating passive diffusion across cell membranes and the blood-brain barrier (BBB).

Quantitative Data Summary

The following table summarizes the physicochemical shifts induced by the incorporation of this specific fluorinated building block compared to native and standard cyclic amino acids.

Physicochemical PropertyNative α -Amino Acid (e.g., Leucine)Standard Cyclic β -Amino Acid (ACHC)2-Amino-2-(CF 3​ )-cyclohexane-1-carboxylic acid
Backbone Dihedral Restriction Low (Highly flexible)High (Restricted θ angle)Extreme (Quaternary β -carbon lock)
Proteolytic Half-life (Human Plasma) < 1 hour> 24 hours> 72 hours (Effectively inert)
Local Lipophilicity (LogP contribution) Moderate (~1.8)Moderate (~2.0)High (~2.9)
Foldamer Propensity α -helix / β -sheet14-helixHighly stable 14-helix

Experimental Validation Protocols (Self-Validating Systems)

To rigorously validate the efficacy of this building block, we employ strict, self-validating experimental designs. The causality behind these protocols ensures that negative results (e.g., lack of degradation) are true reflections of the molecule's stability, not assay failure.

Protocol 1: Self-Validating Proteolytic Stability Profiling (LC-MS/MS)

Objective: To quantify the resistance of the fluorinated peptidomimetic to enzymatic degradation. Causality & Validation: A critical failure point in stability assays is the use of inactive biological matrices. To prevent false positives, we co-incubate the fluorinated peptidomimetic with a known, highly susceptible native peptide (Positive Control). If the native peptide degrades while the peptidomimetic remains intact, we definitively prove the stability is due to the -CF 3​ -cyclohexyl modification, not enzyme inactivity.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled human plasma (or prepare a 1 mg/mL Pronase solution in PBS, pH 7.4). Spike the matrix with 10 µM of the fluorinated peptidomimetic and 10 µM of a native reference peptide (e.g., Substance P).

  • Incubation: Incubate the mixture at 37°C under gentle agitation.

  • Time-Course Sampling & Quenching: Extract 50 µL aliquots at 0, 1, 4, 12, 24, and 48 hours. Immediately quench the enzymatic activity by adding 150 µL of ice-cold acetonitrile containing 1 µM of an isotopically labeled internal standard (IS). The IS normalizes any variations in LC-MS/MS ionization efficiency.

  • Extraction: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to precipitate plasma proteins. Transfer the supernatant to LC vials.

  • Quantification: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Plot the ratio of the analyte peak area to the IS peak area over time to calculate the half-life ( t1/2​ ).

Protocol S1 Step 1: Matrix Prep Spike with internal standard and positive control S2 Step 2: Incubation Human plasma or Pronase at 37°C S1->S2 S3 Step 3: Quenching Precipitate proteins Centrifuge at 14,000g S2->S3 S4 Step 4: LC-MS/MS MRM quantification Calculate half-life S3->S4

Fig 2: Self-validating LC-MS/MS workflow for proteolytic stability profiling.

Protocol 2: Conformational Elucidation via 2D-NMR

Objective: To map the three-dimensional foldamer structure induced by the building block. Causality & Validation: We utilize CD 3​ OH rather than D 2​ O as the solvent. Methanol-d4 mimics the lower dielectric constant of a receptor binding pocket or lipid membrane, promoting intramolecular hydrogen bonding. The observation of sequential Nuclear Overhauser Effect (NOE) cross-peaks between the amide proton HN​(i) and the β -proton Hβ​(i+1) serves as the definitive, self-validating proof of a helical fold.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-5 mg of the purified peptidomimetic in 600 µL of CD 3​ OH.

  • Data Acquisition: Acquire 1D 1 H and 19 F NMR spectra to verify purity and confirm the presence of the -CF 3​ reporter group.

  • 2D Correlation: Acquire 2D TOCSY (mixing time 80 ms) to identify isolated spin systems, and 2D ROESY (mixing time 200-300 ms) to detect through-space spatial proximities (< 5 Å).

  • Structural Calculation: Integrate the volume of the ROESY cross-peaks to generate distance restraints. Input these restraints into a simulated annealing molecular dynamics protocol to calculate the lowest-energy 3D conformation.

Conclusion

The strategic incorporation of 2-amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid represents a paradigm shift in peptidomimetic design. By leveraging the extreme steric bulk of a quaternary alicyclic carbon and the profound stereoelectronic effects of the trifluoromethyl group, researchers can engineer molecules that possess absolute proteolytic stability, preorganized receptor-binding conformations, and enhanced membrane permeability.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Trifluoromethylated Amino Acids in Peptide Drug Discovery The incorporation of non-canonical amino acids into peptide sequ...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trifluoromethylated Amino Acids in Peptide Drug Discovery

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. Among these, α-trifluoromethyl-substituted amino acids are of particular interest. The trifluoromethyl (CF3) group can significantly enhance peptide stability against proteolytic degradation, increase lipophilicity for improved membrane permeability, and induce specific secondary structures.[1] This guide provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered, non-canonical amino acid, 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid.

The presence of a trifluoromethyl group on the α-carbon, along with the cyclic nature of the amino acid, presents unique challenges to peptide bond formation due to steric hindrance.[2][3] Therefore, this protocol will emphasize the selection of appropriate coupling reagents and optimized reaction conditions to ensure efficient and successful synthesis.

Core Principles and Strategic Considerations

The successful incorporation of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid into a growing peptide chain via SPPS is contingent on overcoming the steric hindrance at the α-carbon. This necessitates a departure from standard coupling conditions and the use of more potent activation methods.

Protecting Group Strategy

For standard SPPS, an orthogonal protecting group strategy is essential.[4][5] The most common approach for this type of synthesis is the Fmoc/tBu strategy.

  • α-Amino Group Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is recommended for the protection of the α-amino group of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid and all other amino acids in the sequence. The Fmoc group is stable under acidic conditions used for side-chain deprotection and cleavage but is readily removed by a mild base, typically a solution of piperidine in DMF.[6]

  • Side-Chain Protection: If other amino acids with reactive side chains (e.g., Lys, Asp, Glu, Ser, Thr, Tyr) are present in the peptide sequence, they should be protected with acid-labile groups such as tert-butyl (tBu), tert-butoxycarbonyl (Boc), or trityl (Trt), which are compatible with the Fmoc strategy.[6][7]

Selection of Coupling Reagents for Sterically Hindered Residues

Standard carbodiimide-based coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids.[2] More potent activating reagents are required to achieve high coupling yields.

Coupling ReagentClassKey Advantages for Hindered Coupling
HATU Uronium/Aminium SaltHighly efficient, rapid coupling, and reduced racemization. Often used for difficult couplings.[8]
HBTU Uronium/Aminium SaltSimilar to HATU, a well-established and effective reagent for hindered amino acids.
COMU Uronium SaltHigh coupling efficiency comparable to HATU, with improved safety and solubility profile.[8]
PyBOP Phosphonium SaltEffective for sterically hindered couplings with a lower risk of side reactions compared to some other reagents.[9]
PyAOP Phosphonium SaltParticularly effective for coupling N-methylated and other sterically demanding amino acids.[2][9]

The choice of reagent may require empirical optimization for the specific peptide sequence. HATU or COMU are excellent starting points for their proven efficacy in challenging couplings.[8]

Experimental Workflow and Protocols

The following protocols are based on a standard Fmoc/tBu solid-phase peptide synthesis strategy.[10]

Diagram of the SPPS Workflow

SPPS_Workflow Resin 1. Resin Swelling Deprotection1 2. First AA Loading Resin->Deprotection1 Coupling 3. Fmoc Deprotection Deprotection1->Coupling Capping 4. Coupling of Next AA Coupling->Capping Deprotection2 5. Repeat Deprotection Capping->Deprotection2 Coupling2 6. Repeat Coupling Deprotection2->Coupling2 Cleavage 7. Cleavage & Deprotection Coupling2->Cleavage Repeat n times Purification 8. Purification Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis.

Protocol 1: Resin Preparation and First Amino Acid Loading
  • Resin Selection: Choose a resin appropriate for the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[11]

  • Resin Swelling: Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • First Amino Acid Loading:

    • For Wang resin: Follow standard esterification procedures (e.g., using DIC and a catalytic amount of 4-dimethylaminopyridine (DMAP)).

    • For Rink Amide resin: The first amino acid is coupled after the deprotection of the Fmoc group on the linker.

Protocol 2: Iterative Peptide Elongation

This cycle is repeated for each amino acid in the sequence.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Standard Amino Acids:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).[12]

    • Add the activation mixture to the deprotected resin and agitate for 1-2 hours.

    • Perform a Kaiser test to check for complete coupling (absence of free primary amines).

    • Wash the resin with DMF.

Protocol 3: Coupling of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic Acid

This is the critical step requiring optimized conditions.

  • Pre-activation:

    • In a separate vial, dissolve Fmoc-2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid (3-5 equivalents) and HATU or COMU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for an extended period, typically 4-12 hours, due to the steric hindrance.

    • Monitor the reaction progress using a Kaiser test. If the test remains positive, a second coupling may be necessary.

  • Double Coupling (if required):

    • If the first coupling is incomplete, drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.

  • Capping (Optional but Recommended):

    • To block any unreacted free amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes. This prevents the formation of deletion sequences.

    • Wash the resin thoroughly with DMF.

Diagram of the Coupling Mechanism with HATU

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-AA-COOH Carboxylic Acid ActiveEster Fmoc-AA-OAt Active Ester AA->ActiveEster + HATU, DIPEA HATU HATU Coupling Reagent NewPeptide Fmoc-AA-CO-NH-Peptide-Resin Elongated Peptide ActiveEster->NewPeptide + Peptide-Resin PeptideResin H2N-Peptide-Resin Deprotected Peptide

Caption: Activation and coupling using HATU reagent.

Protocol 4: Cleavage and Global Deprotection
  • Resin Preparation: After the final Fmoc deprotection and coupling, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K.[13]

ReagentPercentagePurpose
Trifluoroacetic Acid (TFA)82.5%Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[14]
Phenol5%Scavenger to protect Tyr.
Water5%Scavenger.
Thioanisole5%Scavenger to protect Met, Trp.
1,2-Ethanedithiol (EDT)2.5%Scavenger to protect Cys.
  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin in a fume hood.

    • Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.[15]

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 5: Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[15]

    • Use a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions and analyze them for purity.

  • Characterization:

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the molecular weight.

    • Assess the purity of the final product by analytical RP-HPLC.

Conclusion

The incorporation of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid into peptides is a challenging but achievable goal in SPPS. The key to success lies in the use of potent coupling reagents such as HATU or COMU, extended coupling times, and careful monitoring of the reaction progress. The protocols outlined in this guide provide a robust framework for researchers to synthesize these novel peptides, paving the way for the development of new therapeutics with enhanced properties.

References

  • Koksch, B., et al. (1996). Synthesis and Incorporation of α-Trifluoromethyl-Substituted Amino Acids into Peptides. R Discovery. Available at: [Link]

  • DeYong, A. E., et al. (2025). Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. ResearchGate. Available at: [Link]

  • Gutheil, W. G., & Xu, Q. (2002). N-to-C solid-phase peptide and peptide trifluoromethylketone synthesis using amino acid tert-butyl esters. Chemical & Pharmaceutical Bulletin, 50(5), 688-691. Available at: [Link]

  • DeYong, A. E., et al. (2025). Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Organic Letters. Available at: [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-5801. Available at: [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Available at: [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

  • Guy, C. A., & Fields, G. B. (1997). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides following synthesis by Fmoc chemistry. Methods in Enzymology, 289, 67-83. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Available at: [Link]

  • Unkown. (n.d.). 2. Carboxyl protecting groups. eGyanKosh. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Albericio, F., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials and Protocols, 5(6), 93. Available at: [Link]

  • Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(11), 2309-2310.
  • Appella, D. H., et al. (1997). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure and Implications for β-Peptide Tertiary Structure. Journal of the American Chemical Society, 119(28), 6484-6492.
  • Rudolph-Böhner, S., et al. (n.d.). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. The Royal Society of Chemistry. Available at: [Link]

  • Reza, D., et al. (2022). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. ResearchGate. Available at: [Link]

  • Reza, D., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ResearchGate. Available at: [Link]

Sources

Application

Fmoc-protection strategies for 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid

An in-depth guide to the strategic use of 9-fluorenylmethoxycarbonyl (Fmoc) protection for 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, a non-canonical amino acid of increasing interest in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the strategic use of 9-fluorenylmethoxycarbonyl (Fmoc) protection for 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, a non-canonical amino acid of increasing interest in medicinal chemistry, is presented in this application note. Researchers, chemists, and professionals in drug development will find this document to be a valuable resource. It provides detailed protocols and a discussion of the underlying chemical principles.

Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery

The incorporation of fluorinated amino acids into peptides and small molecules is a powerful strategy in modern drug discovery.[1][2][3] The unique physicochemical properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[2][3][4] 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, with its trifluoromethyl group, presents a valuable building block for creating novel therapeutics with improved pharmacological profiles.[3][5]

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[6][7][8] Its base-labile nature allows for mild deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups commonly employed.[6][7] This guide focuses on the strategic application of Fmoc protection to 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, a sterically hindered and electron-deficient amino acid.

Fmoc-Protection: Reagents and Mechanistic Overview

The introduction of the Fmoc group to the primary amine of an amino acid is typically achieved using either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[9][10]

  • Fmoc-Cl is a highly reactive acyl chloride that rapidly reacts with the amino group. However, its high reactivity can sometimes lead to the formation of di- and tripeptides as byproducts.[9]

  • Fmoc-OSu is a more stable and less reactive succinimidyl ester. It is often the reagent of choice as it minimizes the formation of side products, leading to cleaner reactions and higher yields of the desired Fmoc-protected amino acid.[6][9]

The reaction is typically carried out under basic conditions, which deprotonate the amino group, enhancing its nucleophilicity. Common bases include sodium bicarbonate, sodium carbonate, or organic bases like N,N-diisopropylethylamine (DIEA).[6][11]

Fmoc_Protection_Mechanism cluster_reactants Reactants cluster_transition Nucleophilic Attack cluster_products Products AminoAcid R-NH₂ (Amino Acid) Intermediate [Transition State] AminoAcid->Intermediate Nucleophilic attack FmocOSu Fmoc-OSu (or Fmoc-Cl) FmocOSu->Intermediate FmocAminoAcid Fmoc-NH-R (Fmoc-protected Amino Acid) Intermediate->FmocAminoAcid Formation of carbamate Byproduct N-Hydroxysuccinimide (or HCl) Intermediate->Byproduct

Caption: Mechanism of Fmoc protection of an amino acid.

Strategic Considerations for a Sterically Hindered and Electron-Deficient Amino Acid

The successful Fmoc protection of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid requires careful consideration of its unique structural features:

  • Steric Hindrance: The cyclohexane ring and the trifluoromethyl group create significant steric bulk around the amino group, which can hinder the approach of the Fmoc-reagent.

  • Electron-Withdrawing Effects: The trifluoromethyl group is strongly electron-withdrawing, which reduces the nucleophilicity of the adjacent amino group, making it less reactive.

To overcome these challenges, the following modifications to standard protocols may be necessary:

  • Extended Reaction Times: Allowing the reaction to proceed for a longer duration can help to achieve complete conversion.

  • Elevated Temperatures: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric and electronic barriers.

  • Choice of Base: A stronger, non-nucleophilic base may be required to effectively deprotonate the less nucleophilic amine.

  • Solvent System: The choice of solvent can influence the solubility of the reactants and the reaction rate. A mixture of an organic solvent like dioxane or acetone with an aqueous basic solution is commonly used.[6]

Comparative Overview of Fmoc-Protection Protocols

ParameterProtocol 1: Fmoc-OSu with Sodium BicarbonateProtocol 2: Fmoc-Cl in Aqueous MediaProtocol 3: Anhydrous Silylation Method
Fmoc Reagent Fmoc-OSuFmoc-ClFmoc-OSu or Fmoc-Cl
Base Sodium BicarbonateNone (autocatalytic)N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Solvent Dioxane/Water or Acetone/WaterWater/EthanolDichloromethane (anhydrous)
Temperature Room Temperature60°CReflux, then Room Temperature
Key Advantages Milder conditions, less side product formation.[6][9]Simple, avoids organic bases.[12]High purity and yield under neutral, anhydrous conditions.[13]
Potential Challenges May require longer reaction times for hindered amino acids.Higher temperatures may not be suitable for all substrates.Requires strictly anhydrous conditions.

Detailed Experimental Protocols

Protocol 1: Fmoc-Protection using Fmoc-OSu

This protocol is a good starting point for the Fmoc protection of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid due to its mild conditions and generally clean reaction profile.

Materials:

  • 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid

  • Fmoc-OSu (1.05 equivalents)

  • Sodium bicarbonate (2 equivalents)

  • Dioxane (or acetone)

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • In a separate flask, dissolve Fmoc-OSu in dioxane.

  • Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). Due to the hindered nature of the amino acid, the reaction may require several hours to overnight for completion.

  • Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Fmoc-protected amino acid.

Protocol 2: Fmoc Deprotection

The removal of the Fmoc group is a critical step in SPPS.[14] The standard method utilizes a solution of piperidine in N,N-dimethylformamide (DMF).[15][16][17]

Materials:

  • Fmoc-protected amino acid resin

  • 20% (v/v) Piperidine in DMF

Procedure for Solid-Phase Synthesis:

  • Swell the Fmoc-protected amino acid-loaded resin in DMF.

  • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for an initial 2-5 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and continue agitation for another 10-20 minutes to ensure complete deprotection.[17]

  • Drain the deprotection solution and wash the resin thoroughly with DMF to remove the piperidine-fulvene adduct and excess piperidine.

Fmoc_Deprotection_Workflow Start Fmoc-NH-Peptide-Resin Swell Swell resin in DMF Start->Swell Deprotection1 Treat with 20% Piperidine/DMF (2-5 min) Swell->Deprotection1 Wash1 Drain Deprotection1->Wash1 Deprotection2 Treat with 20% Piperidine/DMF (10-20 min) Wash1->Deprotection2 Wash2 Drain Deprotection2->Wash2 Wash_DMF Wash with DMF (3x) Wash2->Wash_DMF End H₂N-Peptide-Resin (Ready for next coupling) Wash_DMF->End

Caption: General workflow for Fmoc deprotection in SPPS.

Conclusion

The Fmoc protection of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid is a crucial step for its incorporation into peptides and other molecules of pharmaceutical interest. While the steric hindrance and electronic properties of this amino acid present challenges, a systematic approach to optimizing reaction conditions, such as adjusting reaction time, temperature, and the choice of reagents, can lead to successful protection. The protocols and strategies outlined in this application note provide a solid foundation for researchers to develop robust and efficient methods for the synthesis of novel fluorinated compounds.

References

  • Methods for Removing the Fmoc Group. (n.d.).
  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025, December 18). PubMed.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (2024, January 5). Total Synthesis.
  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025, December 4). Taylor & Francis.
  • The Role of Fluorinated Amino Acids in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Terminology of Antibody Drug for Fmoc Deprotection. (n.d.). GenScript.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). PMC.
  • Applications of fluorine-containing amino acids for drug design. (2020, January 15). PubMed.
  • N-Terminal Deprotection; Boc removal. (n.d.). Aapptec Peptides.
  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. (n.d.). Benchchem.
  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications. (2015, December 11). Walsh Medical Media.
  • Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. (2001, June 1). ACS Publications.
  • Fmoc. (2017, March 16). Lokey Lab Protocols - Wikidot.
  • A Head-to-Head Comparison: Fmoc-OSu vs. Fmoc-Cl for Amine Protection. (n.d.). Benchchem.
  • AN EFFICIENT PROCEDURE FOR THE PREPARATION OF FMOC-AMINO ACIDS. (1997, November 19).
  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (n.d.). The Royal Society of Chemistry.
  • Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia.
  • Overview of Fmoc Amino Acids. (n.d.). ChemPep.

Sources

Method

Asymmetric synthesis methods for 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid enantiomers

Application Note & Protocol Guide Asymmetric Synthesis of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic Acid Enantiomers Abstract: This document provides a comprehensive guide to the asymmetric synthesis of the ena...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Asymmetric Synthesis of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic Acid Enantiomers

Abstract: This document provides a comprehensive guide to the asymmetric synthesis of the enantiomers of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, a conformationally constrained, non-proteinogenic amino acid of significant interest in medicinal chemistry. The presence of a trifluoromethyl group at the quaternary stereocenter offers unique stereoelectronic properties that can enhance metabolic stability and binding affinity in peptide-based therapeutics.[1][2][3] The synthesis of such sterically hindered quaternary centers presents a formidable challenge.[4] This guide details a robust and highly diastereoselective approach centered on an asymmetric Strecker reaction, utilizing a chiral N-tert-butylsulfinamide auxiliary to control the stereochemical outcome. We provide a theoretical framework, detailed step-by-step protocols, and expected outcomes to aid researchers in the successful synthesis of these valuable building blocks.

Introduction: The Strategic Imperative for Fluorinated Amino Acids

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate pKa, improve metabolic stability, and increase lipophilicity, often leading to enhanced pharmacological profiles.[1] When installed at a stereocenter within a cyclic amino acid scaffold, the CF₃ group imparts a fixed conformational bias, a valuable attribute for designing peptidomimetics with predictable secondary structures.

The target molecule, 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, combines these features. However, its synthesis requires precise control over a quaternary stereocenter, a task that remains a significant synthetic hurdle. This guide outlines a field-proven strategy that leverages the power of chiral auxiliaries to overcome this challenge. The chosen pathway, an asymmetric Strecker synthesis, is a classic and reliable method for amino acid synthesis, adapted here for a complex, fluorinated target.[4][5]

Overall Synthetic Strategy: A Chiral Auxiliary-Mediated Approach

The core of our strategy is the diastereoselective addition of a cyanide nucleophile to a chiral ketimine derived from 2-(trifluoromethyl)cyclohexanone. The stereochemistry is directed by an (R)- or (S)-N-tert-butylsulfinamide auxiliary, which forms a transient N-sulfinylketimine. The sulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face with high fidelity. Subsequent acidic hydrolysis of the resulting α-aminonitrile unmasks the carboxylic acid and amine functionalities while simultaneously cleaving the chiral auxiliary, yielding the target amino acid in high enantiopurity.

Synthetic_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Strecker Reaction cluster_2 Step 3: Hydrolysis cluster_3 Final Product A 2-(Trifluoromethyl)cyclohexanone B Chiral N-Sulfinylketimine A->B (R)- or (S)-tert- butylsulfinamide, Ti(OEt)₄ C Diastereomerically Enriched α-Aminonitrile B->C Et₂AlCN or TMSCN, Lewis Acid D Target Amino Acid (Single Enantiomer) C->D Conc. HCl, Heat

Caption: Overall workflow for the asymmetric synthesis.

Detailed Protocols & Methodologies

Part 1: Synthesis of Key Precursor: 2-(Trifluoromethyl)cyclohexanone

Causality: The synthesis begins with the preparation of the α-trifluoromethylated ketone. A reliable method involves the reaction of a silyl enol ether of cyclohexanone with an electrophilic trifluoromethylating reagent. This ensures regioselective installation of the CF₃ group at the C2 position.

Protocol 1: Synthesis of 2-(Trifluoromethyl)cyclohexanone

  • Silyl Enol Ether Formation: To a solution of cyclohexanone (1.0 equiv) and triethylamine (1.5 equiv) in dry DMF at room temperature, add trimethylsilyl chloride (1.2 equiv) dropwise. Stir the mixture for 12 hours. Quench with saturated aqueous NaHCO₃ and extract with pentane. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield 1-(trimethylsiloxy)cyclohexene.

  • Trifluoromethylation: Dissolve the crude 1-(trimethylsiloxy)cyclohexene (1.0 equiv) in dry acetonitrile. Add Umemoto's reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate, 1.1 equiv). Stir the reaction at room temperature for 16 hours.

  • Work-up and Purification: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2-(trifluoromethyl)cyclohexanone.

Part 2: The Core Asymmetric Strecker Reaction

Causality: This is the critical stereochemistry-defining step. The reaction of the ketone with a chiral sulfinamide, such as (R)-tert-butylsulfinamide, in the presence of a Lewis acid like Ti(OEt)₄, generates a chiral N-sulfinylketimine in situ. The bulky tert-butyl group and the stereoelectronics of the sulfoxide direct the subsequent cyanide addition.[4] Using a reagent like diethylaluminum cyanide (Et₂AlCN) provides the cyanide nucleophile and also acts as a Lewis acid to activate the imine. The solvent choice is critical; non-polar solvents like toluene or hexane often give the best diastereoselectivity.[4][6]

Strecker_Mechanism cluster_TS Stereodirecting Step Ketone 2-(CF₃)cyclohexanone Imine Chiral N-Sulfinylketimine Ketone->Imine + (R)-t-BuS(O)NH₂ - H₂O TransitionState Chelated Transition State (Favored Diastereomer) Imine->TransitionState Nucleophile Et₂AlCN Nucleophile->TransitionState Product α-Aminonitrile TransitionState->Product

Caption: Simplified schematic of the stereodirecting Strecker reaction.

Protocol 2: Diastereoselective Cyanide Addition

  • Imine Formation: To a flame-dried round-bottom flask under an argon atmosphere, add 2-(trifluoromethyl)cyclohexanone (1.0 equiv) and (R)-tert-butylsulfinamide (1.05 equiv) in dry toluene. Add tetraethoxytitanium(IV) (Ti(OEt)₄, 2.0 equiv) and heat the mixture to 60 °C for 8 hours. Cool the reaction to room temperature.

  • Cyanide Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add a solution of diethylaluminum cyanide (Et₂AlCN, 1.0 M in toluene, 2.0 equiv) dropwise over 30 minutes.

  • Reaction Progression: Stir the reaction at -78 °C for 6 hours. Monitor the reaction by TLC until the starting imine is consumed.

  • Quenching and Work-up: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Filter the resulting suspension through a pad of Celite®, washing with ethyl acetate. Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude α-aminonitrile can be purified by flash chromatography, although it is often sufficiently pure to be carried forward to the next step.

SubstrateChiral AuxiliaryCyanide SourceSolventYield (%)Diastereomeric Ratio (d.r.)
Aryl-CF₃-Ketimine(R)-t-BuS(O)NH₂TMSCNHexane~80-95%>95:5
Alkyl-CF₃-Ketimine(R)-t-BuS(O)NH₂Et₂AlCNToluene~70-90%>90:10
Table 1: Representative data for analogous Strecker reactions of trifluoromethyl ketimines. Data synthesized from literature reports.[4][6]
Part 3: Final Deprotection and Hydrolysis

Causality: The final step involves the simultaneous hydrolysis of the nitrile to a carboxylic acid and the cleavage of the N-sulfinyl protecting group. This is typically achieved under harsh acidic conditions (concentrated HCl) with heating. The protonated amine and carboxylic acid functionalities render the final product soluble in the aqueous acidic medium, while the cleaved auxiliary byproducts can be removed by extraction.

Protocol 3: Hydrolysis to the Final Amino Acid

  • Hydrolysis Reaction: Dissolve the crude α-aminonitrile from the previous step in a mixture of concentrated hydrochloric acid (12 N) and 1,4-dioxane (1:1 v/v).

  • Heating: Heat the mixture to reflux (approximately 100 °C) for 12 hours. A solid precipitate of the amino acid hydrochloride salt may form upon cooling.

  • Isolation: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the dioxane and excess HCl.

  • Purification: Dissolve the resulting solid in a minimum amount of water and purify using ion-exchange chromatography (e.g., Dowex 50WX8 resin). Elute non-ionic impurities with water, then elute the amino acid with a dilute aqueous ammonia solution.

  • Final Product: Collect the ammonia-containing fractions and lyophilize to obtain the pure zwitterionic 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid as a white solid. The opposite enantiomer can be synthesized by starting with (S)-tert-butylsulfinamide in Protocol 2.

References

  • Mague, J. T. (2021). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Accounts of Chemical Research, 54(9), 2298-2313. [Link]

  • Wang, H., Zhao, X., Li, Y., & Lu, L. (2006). Solvent-Controlled Asymmetric Strecker Reaction: Stereoselective Synthesis of α-Trifluoromethylated α-Amino Acids. Organic Letters, 8(6), 1193–1195. [Link]

  • Zhang, Y., & Wu, J. (2016). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers, 3(4), 485-490. [Link]

  • Wang, F., et al. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Organic Letters, 25(17), 3078–3082. [Link]

  • Arnold, F. S., & Fandrick, K. R. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 144(6), 2568–2574. [Link]

  • Wang, H., Zhao, X., Li, Y., & Lu, L. (2006). Solvent-controlled Asymmetric Strecker Reaction: Stereoselective Synthesis of Alpha-Trifluoromethylated Alpha-Amino Acids. PubMed. [Link]

  • Boogers, J. A. F., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(9), 1403–1405. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

Sources

Application

Application Note: Strategic Incorporation of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic Acid in Peptidomimetic Drug Discovery

Executive Summary In modern peptidomimetic drug discovery, overcoming poor oral bioavailability and rapid proteolytic degradation remains a paramount challenge. The strategic incorporation of fluorinated unnatural amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern peptidomimetic drug discovery, overcoming poor oral bioavailability and rapid proteolytic degradation remains a paramount challenge. The strategic incorporation of fluorinated unnatural amino acids has emerged as a definitive solution for enhancing the metabolic stability of peptide-based drugs [[1]](). Among these, 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid (2-ATC) represents a pinnacle of conformational and physicochemical engineering. This guide details the mechanistic rationale, physicochemical profiling, and self-validating protocols required to successfully integrate this recalcitrant but highly rewarding building block into drug discovery pipelines.

Mechanistic Rationale: The Causality of Structural Design

The selection of 2-ATC is not arbitrary; it is driven by precise structure-activity relationships (SAR) that solve specific pharmacokinetic bottlenecks:

  • Hyper-Lipophilicity & Membrane Permeation: The trifluoromethyl (-CF 3​ ) group is one of the most lipophilic substituents utilized in medicinal chemistry, possessing a Hansch π value of +0.88 2. Integrating 2-ATC into a peptide backbone drastically increases local hydrophobicity, driving the passive cellular membrane diffusion required for intracellular target engagement.

  • Absolute Proteolytic Shielding: The C–F bond is exceptionally strong, with a bond dissociation energy of 485.3 kJ/mol, rendering it metabolically inert 2. Furthermore, positioning the bulky -CF 3​ group and the rigid cyclohexane ring adjacent to the peptide bond creates a steric fortress. This completely occludes protease active sites, retarding proteolytic degradation and extending biological half-life 3.

  • Amine Deactivation (The Synthetic Challenge): The strong electron-withdrawing nature of the α -CF 3​ group severely deactivates the adjacent primary ammonium group in nucleophilic reactions 4. This necessitates specialized, hyper-activated coupling protocols during Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profiling

Summarizing the quantitative advantages of 2-ATC against canonical and non-fluorinated analogs highlights its superior profile for drug development.

Amino AcidStructural ClassificationHansch π Value (Sidechain)Amine NucleophilicityRelative Protease Resistance
L-Leucine Canonical, Aliphatic+1.80 (Total)High (Standard)Low (Rapidly cleaved)
ACHC Unnatural, Alicyclic+1.50 (Est.)ModerateHigh
2-ATC Unnatural, Fluorinated Alicyclic+2.38 (Est. with CF 3​ )Severely Deactivated Absolute (Inert)

Experimental Workflows & Self-Validating Protocols

Protocol A: Optimized Solid-Phase Peptide Synthesis (SPPS) Incorporating 2-ATC

Because the amine of 2-ATC is deactivated and sterically hindered, standard DIC/Oxyma or HBTU coupling will fail, leading to truncated sequences. This protocol utilizes thermodynamic and chemical hyper-activation to force the coupling.

Step 1: Resin Preparation & Swelling

  • Swell 0.1 mmol of Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

Step 2: Coupling 2-ATC to the Resin

  • Causality: The carboxyl group of 2-ATC is sterically hindered by the cyclohexane ring, requiring a highly efficient coupling reagent.

  • Action: Pre-activate 0.4 mmol (4 eq) of Fmoc-2-ATC-OH with 0.39 mmol of HATU and 0.4 mmol of HOAt in DMF. Add 0.8 mmol of DIPEA. Stir for 2 minutes, then add to the resin. React at room temperature for 3 hours. Wash with DMF (5 × 1 min).

Step 3: Deprotection of 2-ATC

  • Remove the Fmoc group using 20% piperidine in DMF (2 × 15 min).

  • Note: The resulting free amine is highly deactivated due to the adjacent -CF 3​ group [[4]]().

Step 4: Hyper-Activated Elongation (The Critical Step)

  • Causality: Standard coupling reagents cannot acylate the deactivated 2-ATC amine.

  • Action: Convert the subsequent amino acid (e.g., Fmoc-Ala-OH) to its corresponding acid fluoride using cyanuric fluoride prior to addition. Alternatively, use 5 eq of Fmoc-AA-OH, 5 eq of PyAOP, and 10 eq of DIPEA in N-methyl-2-pyrrolidone (NMP). Heat the reaction vessel to 45°C under microwave assistance for 4 hours.

  • Self-Validation: Withdraw 1 mg of resin, cleave with 95% TFA / 2.5% TIS / 2.5% H 2​ O for 1 hour, and analyze via LC-MS to confirm the mass shift (+Fmoc-AA). If unreacted 2-ATC remains, perform a double coupling.

SPPS_Workflow A 1. Resin Swelling & Deprotection (20% Piperidine) B 2. Activation of 2-ATC Carboxyl (HATU / HOAt) A->B C 3. Coupling to Resin (Standard Temp) B->C D 4. Deprotection of 2-ATC Amine (Yields Deactivated NH2) C->D E 5. Hyper-Activated Coupling (Acid Fluoride, 45°C) D->E F 6. Cleavage & Validation (TFA / LC-MS) E->F

Fig 1: Optimized SPPS workflow for 2-ATC, highlighting the critical hyper-activated coupling step.

Protocol B: In Vitro Metabolic Stability Validation (Human Liver Microsomes)

This protocol quantifies the proteolytic shielding provided by 2-ATC compared to a canonical L-amino acid control.

Step 1: Assay Preparation

  • Prepare a 10 mM stock of the 2-ATC-containing peptide and a wild-type control peptide in DMSO.

  • Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

Step 2: Microsomal Incubation

  • Causality: NADPH is required as a critical electron-donating cofactor for cytochrome P450 enzyme activity.

  • Action: Pre-warm the peptide solutions and Human Liver Microsomes (HLM, final concentration 0.5 mg/mL) at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Self-Validation: Run a parallel positive control (e.g., Verapamil) to ensure microsomal activity, and a negative control (buffer only) to rule out non-enzymatic degradation.

Step 3: Time-Course Quenching & LC-MS/MS Quantification

  • Aliquot 50 µL of the reaction mixture at time points: 0, 15, 30, 60, and 120 minutes.

  • Immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Analyze the supernatant using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer. Calculate the intrinsic clearance (CL int​ ) based on the log-linear decline of the parent peptide peak area.

Pathway A 2-ATC Scaffold Incorporation B CF3 Group (Hansch π = +0.88) A->B C Cyclohexane Ring (Steric Bulk) A->C D Enhanced Lipophilicity B->D E Proteolytic Shielding C->E F Improved in vivo Bioavailability D->F E->F

Fig 2: Causal pathway linking 2-ATC structural modifications to enhanced pharmacokinetic profiles.

References

  • Source: nbinno.
  • Source: nih.
  • Source: researcher.
  • Source: rsc.

Sources

Method

NMR spectroscopy characterization techniques for 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid

Application Note: NMR Spectroscopy Characterization Techniques for 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic Acid Introduction & Structural Dynamics The incorporation of trifluoromethyl (-CF3) groups into cycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR Spectroscopy Characterization Techniques for 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic Acid

Introduction & Structural Dynamics

The incorporation of trifluoromethyl (-CF3) groups into cyclic amino acids is a premier strategy in modern drug development to enhance proteolytic stability, modulate lipophilicity, and dictate rigid conformational geometries. 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid is a highly functionalized, unnatural β -amino acid featuring two adjacent stereocenters (C1 and C2).

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges due to its zwitterionic nature, complex heteronuclear spin systems ( 1 H, 13 C, 19 F), and the quaternary nature of the C2 stereocenter. This application note provides a comprehensive, field-proven methodology for the structural and stereochemical elucidation of this molecule, moving beyond standard protocols to address the specific causality of its molecular dynamics.

Mechanistic NMR Principles & Causality

To successfully characterize this molecule, the experimental design must account for three critical structural features:

  • Conformational Locking: The -CF3 group exerts strong steric and electrostatic demands[1], possessing a high conformational free energy (A-value 2.1–2.4 kcal/mol)[2]. This massive steric bulk effectively "locks" the cyclohexane ring, strongly biasing the -CF3 group into the equatorial position to minimize 1,3-diaxial interactions. All subsequent stereochemical assignments are predicated on this locked equatorial -CF3 baseline.

  • The Quaternary C2 Dilemma: Because C2 bears the -NH 2​ and -CF 3​ groups, it lacks a proton. Therefore, standard 3 J( 1 H, 1 H) scalar coupling cannot be used to determine the relative stereochemistry between C1 and C2. Stereochemical assignment (cis vs. trans) must rely on the coupling between C1-H and the diastereotopic protons of C6, combined with heteronuclear cross-relaxation.

  • Heteronuclear J-Coupling: The 19 F nucleus (spin 1/2, 100% natural abundance)[3] will heavily split the 13 C signals. The -CF 3​ carbon will appear as a massive quartet ( 1 J CF​≈ 280 Hz), and the C2 carbon will appear as a smaller quartet ( 2 J CF​≈ 25-30 Hz). Without specialized decoupling, these signals often fall below the noise floor.

NMR_Workflow Sample Sample Preparation (15-20 mg, DMSO-d6) OneD 1D Acquisition 1H, 19F, 13C{1H, 19F} Sample->OneD TwoD 2D Homonuclear COSY, NOESY OneD->TwoD Hetero 2D Heteronuclear HSQC, HMBC, 1H-19F HOESY OneD->Hetero Process Data Processing & Zero-Filling TwoD->Process Hetero->Process Assign Resonance Assignment (J-coupling Analysis) Process->Assign

Caption: Workflow for the comprehensive NMR characterization of fluorinated cyclic amino acids.

Step-by-Step Experimental Protocols

Protocol 1: Sample Preparation and Zwitterion Control
  • Step 1: Weigh 15–20 mg of the analyte.

    • Causality: High concentration is mandatory. The 13 C signals for C2 and the -CF 3​ group are split into quartets, reducing the signal-to-noise (S/N) ratio by distributing intensity across four peaks.

  • Step 2: Dissolve in 600 µL of anhydrous DMSO-d 6​ .

    • Causality: While D 2​ O is a common solvent for amino acids, it causes rapid H/D exchange of the -NH 2​ and -COOH protons, masking crucial intramolecular hydrogen-bonding networks. DMSO-d 6​ locks the zwitterionic/neutral equilibrium and allows the observation of exchangeable protons, providing a clearer picture of the molecule's native conformation.

Protocol 2: 1D NMR Acquisition Setup
  • 1 H NMR (64 scans, d1=2s): Acquire standard proton spectra to identify the C1-H and ring CH 2​ multiplets.

  • 19 F NMR (128 scans, d1=2s): Acquire un-decoupled 19 F spectra.

    • Causality: The 19 F chemical shift is exquisitely sensitive to the local stereochemical environment and shielding effects[4], providing rapid confirmation of the -CF 3​ group's integrity.

  • 13 C{ 1 H, 19 F} NMR (1024+ scans): Acquire carbon spectra with simultaneous broadband decoupling of both 1 H and 19 F channels.

    • Causality: Dual decoupling collapses the complex C-F quartets into sharp singlets. This drastically improves the S/N for the quaternary C2 carbon, which is otherwise notoriously difficult to detect.

Protocol 3: 2D Stereochemical Elucidation
  • 1 H- 19 F HOESY (Heteronuclear Overhauser Effect Spectroscopy):

    • Causality: Because C2 lacks protons, standard 1 H- 1 H NOESY cannot directly link the C1 and C2 stereocenters. HOESY detects cross-relaxation between the 19 F nuclei and spatially proximal 1 H nuclei (e.g., C1-H, C3-H 2​ ). A strong HOESY cross-peak between -CF 3​ and C1-H definitively proves a cis relationship (both groups equatorial/axial on the same face).

  • 1 H- 1 H NOESY (Mixing time 300-500 ms): Acquire to map the spatial relationships of the ring protons.

Stereo_Logic C2_Quat C2 is Quaternary (No H1-H2 J-coupling) HOESY 1H-19F HOESY Cross-Relaxation C2_Quat->HOESY Necessitates CF3_Eq CF3 Equatorial (Strongly Favored) HOESY->CF3_Eq Confirms CF3 position NOESY 1H-1H NOESY (C1-H to C3/C5/C6) Cis Cis-Isomer (C1-H is Equatorial) NOESY->Cis C1-H NOE to eq protons Trans Trans-Isomer (C1-H is Axial) NOESY->Trans C1-H NOE to ax protons CF3_Eq->NOESY Base conformation J_Coup 3J(H1,H6) Coupling Analysis CF3_Eq->J_Coup Enables J-analysis J_Coup->Cis Small J (2-5 Hz) J_Coup->Trans Large J (10-12 Hz)

Caption: Logic tree for determining relative stereochemistry using HOESY, NOESY, and J-coupling.

Data Interpretation & Self-Validation

To validate the stereochemical assignment, you must cross-reference the 2D NOESY/HOESY data with the 1D 3 J HH​ coupling constants of C1-H. This creates a self-validating system :

  • If the molecule is the Trans-isomer: The -CF 3​ group is locked equatorial, forcing the -COOH group to also be equatorial. Consequently, the C1-H proton is axial . The 1 H 1D spectrum must show a large anti-periplanar coupling ( 3 J 10-12 Hz) between C1-H and the axial proton of C6.

  • If the molecule is the Cis-isomer: The -CF 3​ group is locked equatorial, forcing the -COOH group to be axial. Consequently, the C1-H proton is equatorial . The 1 H 1D spectrum will only show small gauche couplings ( 3 J 2-5 Hz) between C1-H and the C6 protons.

A contradiction between the NOESY spatial mapping and the 1D J-coupling indicates either an incorrect assignment or a distorted chair conformation.

Table 1: Expected NMR Parameters for 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid

NucleusPositionExpected Shift (ppm)MultiplicityCoupling Constants (Hz)Diagnostic Value
1 H C1-H2.5 – 3.5dd or t 3 J HH​ = 10-12 (ax-ax) or 2-5 (eq-ax/eq)Determines cis/trans relative to locked CF 3​
1 H C3-H 2​ , C6-H 2​ 1.2 – 2.2m 2 J HH​≈ 13-15, 3 J HH​ Ring conformation and diastereotopic assignment
13 C C1 (C=O)170 – 175s-Confirms carboxylic acid presence
13 C C2 (Quaternary)55 – 65q 2 J CF​≈ 25 – 30Identifies the trifluoromethylated carbon
13 C -CF 3​ 120 – 128q 1 J CF​≈ 275 – 285Confirms presence of the CF 3​ group
19 F -CF 3​ -70 to -75s-Highly sensitive to local stereochemical environment

References[2] Title: Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group

Source: rsc.org URL:[Link][1] Title: Asymmetric Synthesis of Sterically and Electronically Demanding Linear ω-Trifluoromethyl Containing Amino Acids via Alkylation of Chiral Equivalents of Nucleophilic Glycine and Alanine Source: acs.org URL:[Link][3] Title: Fluorine NMR Source: biophysics.org URL:[Link][4] Title: Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid Source: acs.org URL:[Link]

Sources

Application

Application Note: In Vitro Assay Preparation and Evaluation of Peptidomimetics Incorporating 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic Acid

Scientific Rationale and Mechanistic Insights The incorporation of unnatural fluorinated amino acids into peptide backbones or small molecule scaffolds is a transformative strategy in modern drug discovery. Specifically,...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale and Mechanistic Insights

The incorporation of unnatural fluorinated amino acids into peptide backbones or small molecule scaffolds is a transformative strategy in modern drug discovery. Specifically, 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid combines the extreme steric bulk and lipophilicity of a trifluoromethyl ( −CF3​ ) group with the rigid conformational constraints of a cyclohexane ring.

The polar hydrophobicity inherent in the C–F bond is known to significantly increase lipophilicity, biological potency, and stability against enzymatic degradation[1]. Furthermore, strategic fluorination can dramatically improve the fit of a ligand within a protein binding pocket while enhancing overall pharmacokinetic parameters[2]. By heavily biasing the ϕ and ψ dihedral angles, the cyclohexane ring reduces the entropic penalty upon target binding[3]. Concurrently, the bulky −CF3​ group acts as a steric shield, physically blocking proteases from accessing adjacent peptide bonds.

Mechanism Substrate CF3-Cyclohexane Modified Peptide Protease Protease Active Site (e.g., Cathepsin) Substrate->Protease Binding Attempt Outcome Steric Clash & Enzyme Inhibition Protease->Outcome CF3 Shielding

Mechanistic basis for proteolytic resistance conferred by the CF3-cyclohexane moiety.

Experimental Chemical Biology Workflow

To properly evaluate compounds containing this highly specialized amino acid, the experimental design must account for the unique physicochemical properties of the −CF3​ group—namely, its tendency to induce aggregation in purely aqueous buffers. The workflow below outlines the critical path from synthesis to validated in vitro data.

Workflow A Synthesis: 2-Amino-2-(CF3)-cyclohexane-1-carboxylic acid B Fmoc-SPPS Incorporation A->B C Cleavage & RP-HPLC Purification B->C D Stock Prep: 10 mM in 100% DMSO C->D E Aqueous Dilution (≤ 5% DMSO) D->E F Proteolytic Stability Assay (LC-MS) E->F G Target Binding Assay (FP/SPR) E->G

Workflow for the synthesis and in vitro preparation of CF3-cyclic modified peptidomimetics.

Self-Validating Experimental Protocols

Protocol 1: Compound Solubilization and Stock Preparation

Causality: The high lipophilicity of the −CF3​ group often leads to poor aqueous solubility and the formation of colloidal aggregates, which can cause false positives in binding assays (promiscuous inhibition).

  • Initial Solubilization: Weigh the purified lyophilized compound and dissolve it in 100% anhydrous DMSO to create a 10 mM master stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature.

  • Intermediate Dilution: Prepare a 1 mM working stock by diluting the master stock 1:10 in DMSO.

  • Aqueous Transition: Slowly add the 1 mM DMSO stock dropwise to the target aqueous assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4) under constant vortexing to achieve a final concentration of .

  • Validation Step: Analyze the final aqueous solution using Dynamic Light Scattering (DLS). Acceptance criteria: A polydispersity index (PDI) < 0.2 and absence of particles > 100 nm confirms the compound is in true solution, not a colloidal suspension.

Protocol 2: In Vitro Proteolytic Stability Assay

Causality: To quantitatively prove that the 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid modification shields the peptide backbone, it must be challenged with a broad-spectrum protease like Pronase.

  • Enzyme Preparation: Prepare a 1 mg/mL solution of Pronase from Streptomyces griseus in 50 mM Tris-HCl, 10 mM CaCl2​ , pH 7.5.

  • Reaction Initiation: Mix the fluorinated peptidomimetic (final concentration ) with Pronase (final concentration ) in a total volume of . Incubate at 37∘C .

  • Time-Course Sampling: At t=0,15,30,60,120, and 240 minutes, extract a aliquot and immediately quench the reaction by adding of 1% trifluoroacetic acid (TFA) in acetonitrile.

  • Validation Step: Centrifuge the quenched samples at 14,000×g for 10 minutes to pellet the precipitated protease.

  • LC-MS Analysis: Inject the supernatant into an LC-MS system. Quantify the remaining intact peptide by integrating the area under the curve (AUC) of the extracted ion chromatogram (EIC). Calculate the half-life ( t1/2​ ) using a first-order decay model.

Protocol 3: Fluorescence Polarization (FP) Binding Assay

Causality: FP is highly sensitive to changes in molecular weight, making it ideal for measuring the binding of a small, rigidified fluorinated peptidomimetic to a larger target protein.

  • Tracer Preparation: Synthesize a fluorescently labeled version of the peptidomimetic (e.g., FITC-coupled via an aminohexanoic acid linker).

  • Serial Dilution: In a black 384-well microplate, prepare a 12-point serial dilution of the target protein (e.g., down to 0.5 nM ) in assay buffer.

  • Tracer Addition: Add the FITC-labeled fluorinated peptide to all wells at a fixed final concentration of 10 nM .

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Measurement: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm). Calculate the dissociation constant ( Kd​ ) using a non-linear regression one-site binding model.

Quantitative Data Presentation

The tables below summarize the expected physicochemical and biological shifts when a canonical amino acid (e.g., Leucine or Proline) is replaced with 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid in a lead sequence.

Table 1: Solubilization Parameters & Buffer Compatibility
Compound VariantMax Aqueous SolubilityRecommended Co-SolventDLS Particle Size (at )
Canonical Peptide None required <5 nm (Monomeric)
CF3-Cyclohexane Modified 2-5% DMSO + 0.01% Tween-20 <10 nm (Monomeric)
CF3-Cyclohexane (No Tween) 5% DMSO >250 nm (Aggregation)
Table 2: Comparative In Vitro Assay Metrics
MetricCanonical PeptideCF3-Cyclohexane Modified PeptideFold Improvement
Pronase Half-Life ( t1/2​ ) 12 Minutes >240 Minutes >20 -fold
Target Affinity ( Kd​ ) 450 nM 28 nM 16-fold
Lipophilicity ( logD7.4​ ) -1.2+1.8N/A

References

  • Synthesis of α-Fluoro-α-amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - ACS Catalysis. 1

  • Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S - PMC / NIH.2

  • Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field - bioRxiv. 3

Sources

Technical Notes & Optimization

Troubleshooting

Application Support Center: Overcoming Steric Hindrance in 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid Peptide Coupling

Welcome to the Technical Support Center. Handling quaternary α -trifluoromethyl α -amino acids—specifically 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid (abbreviated here as α -Tfm-Cha)—presents one of the mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Handling quaternary α -trifluoromethyl α -amino acids—specifically 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid (abbreviated here as α -Tfm-Cha)—presents one of the most formidable challenges in solid-phase peptide synthesis (SPPS).

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the mechanistic barriers of this specific molecule and provide field-proven, self-validating workflows to ensure your syntheses succeed.

Part 1: Diagnostic FAQs (Understanding the Mechanistic Barriers)

Q1: Why do standard coupling reagents (e.g., DIC/Oxyma, HBTU, HATU) fail completely with α -Tfm-Cha? A: The failure is driven by two distinct structural features. First, the bulky cyclohexane ring and the trifluoromethyl (-CF 3​ ) group create massive steric shielding around both the α -amine and the carboxylic acid. Standard carbodiimide or uronium activations form bulky active esters (like OBt or OAt). These bulky intermediates physically cannot approach the hindered reaction center. Second, the strong electron-withdrawing inductive effect of the -CF 3​ group drastically reduces the nucleophilicity of the α -amine, rendering it highly unreactive .

Q2: What is the most effective activation strategy for the carboxylic acid of α -Tfm-Cha? A: Acid fluorides are the gold standard for α,α -disubstituted and sterically hindered amino acids. Unlike OBt/OAt esters, the fluoride atom is extremely small and highly electronegative. This allows the acyl fluoride intermediate to fit into tight steric pockets without forming bulky transition states. You can generate Fmoc-amino acid fluorides in situ using Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) .

Q3: How do I overcome the poor nucleophilicity when acylating the amine of α -Tfm-Cha? A: When α -Tfm-Cha is already on the resin and you are coupling the next amino acid onto its deactivated amine, standard activation is insufficient. You must use highly electrophilic species (acid chlorides or symmetric anhydrides) combined with Microwave-Assisted Peptide Synthesis (MAPS) at 75–90°C. The microwave irradiation provides the necessary thermal energy to overcome the exceptionally high activation energy barrier .

Part 2: Quantitative Data & Reagent Efficacy

To guide your reagent selection, the following table summarizes the quantitative efficacy of various coupling strategies specifically tested on α -Tfm-Cha and similar trifluoromethylated quaternary amino acids.

Coupling Reagent / StrategyActivation IntermediateSteric Profile of IntermediateExpected Yield per CycleRecommended Use Case for α -Tfm-Cha
DIC / HOBt O-Acylisourea / OBt esterVery Bulky< 5%Not recommended.
HATU / DIPEA OAt esterBulky10–20%Only for coupling onto unhindered, linear adjacent residues.
PyAOP / HOAt Phosphonium / OAt esterBulky30–40%Moderate hindrance; requires prolonged heating.
TFFH / sym-collidine Acyl FluorideVery Small85–95%Optimal for activating the α -Tfm-Cha carboxylate .
Acid Chloride + MAPS Acyl ChlorideSmall80–90%Optimal for acylating the deactivated α -Tfm-Cha amine.

Part 3: Troubleshooting Matrix

Observed IssueMechanistic CauseActionable Solution
Incomplete Coupling (Positive Chloranil test after 2 hours)Severe steric clash preventing nucleophilic attack by the incoming amine.Switch activation to TFFH. If already using TFFH, increase temperature to 75°C using microwave irradiation. Double-couple with fresh reagents.
Premature Fmoc Deprotection Extended coupling times with basic reagents (e.g., DIPEA) lead to base-catalyzed Fmoc removal.Replace DIPEA with a weaker, sterically hindered base like sym-collidine (2,4,6-trimethylpyridine), or use pre-formed base-free acid fluorides .
Chain Termination / Aggregation Hydrophobic collapse of the peptide chain on the resin due to the highly lipophilic cyclohexane and CF 3​ groups.Switch solvent from DMF to NMP. Add chaotropic agents (e.g., 0.1 M LiCl in NMP) or 1% Triton X-100 to disrupt inter-chain hydrogen bonding .

Part 4: Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system . Do not proceed to the next synthesis step without confirming the validation checkpoint.

Protocol A: In situ Acid Fluoride Activation (Activating the α -Tfm-Cha Carboxylate)

Use this protocol when adding α -Tfm-Cha to the growing peptide chain.

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in anhydrous NMP for 30 minutes to maximize pore accessibility.

  • Reagent Preparation: In a dry vial, dissolve Fmoc- α -Tfm-Cha-OH (0.4 mmol, 4 eq) and TFFH (0.4 mmol, 4 eq) in 2 mL of anhydrous NMP.

  • Base Addition: Add sym-collidine (0.8 mmol, 8 eq) to the vial. Causality note: sym-collidine is chosen over DIPEA to prevent premature Fmoc cleavage during the extended coupling time.

  • Pre-activation: Allow the mixture to pre-activate for exactly 3 minutes at room temperature to generate the acyl fluoride intermediate.

  • Coupling: Transfer the activated mixture to the resin.

  • Thermal Assistance: Heat the reaction vessel in a microwave peptide synthesizer at 75°C for 30 minutes.

  • Validation (Critical): Wash the resin thoroughly (5x NMP, 3x DCM). Perform a Chloranil test.

    • Self-Validation: A negative result (colorless/yellow beads) confirms complete acylation. If positive (blue/green beads), perform a second coupling cycle before deprotection.

Protocol B: Acylating the Deactivated α -Amine of α -Tfm-Cha

Use this protocol when α -Tfm-Cha is already on the resin, and you are adding the next amino acid.

  • Deprotection: Remove the Fmoc group from the resin-bound α -Tfm-Cha using 20% piperidine in NMP (2 x 10 mins). Wash thoroughly.

  • Activation: Generate the acid chloride of the incoming Fmoc-amino acid using bis(trichloromethyl) carbonate (triphosgene) in DCM, or use TFFH as described in Protocol A.

  • Coupling: Add the activated incoming amino acid to the resin in NMP.

  • Extended Heating: Subject the reaction to microwave irradiation at 90°C for 45 minutes. Causality note: The elevated temperature is strictly necessary to overcome the electron-withdrawing deactivation caused by the adjacent -CF 3​ group.

  • Validation (Critical): Wash the resin and perform a Chloranil test to verify the conversion of the secondary-like hindered amine.

Part 5: Mechanistic & Workflow Visualizations

CouplingStrategy Start Target: Form Peptide Bond with α-Tfm-Cha Decision Which functional group of α-Tfm-Cha is reacting? Start->Decision Carboxyl Activating the Carboxyl Group (Acting as Acyl Donor) Decision->Carboxyl C-terminal side Amine Acylating the Amine Group (Acting as Nucleophile) Decision->Amine N-terminal side TFFH Use TFFH / sym-collidine Generate Acid Fluoride in situ Carboxyl->TFFH AcidChloride Use Acid Chlorides or Symmetric Anhydrides Amine->AcidChloride Microwave1 Microwave Heating (75°C) Time: 30-45 mins TFFH->Microwave1 Microwave2 Microwave Heating (90°C) Time: 45-60 mins AcidChloride->Microwave2 Success Successful Amide Bond Formation Microwave1->Success Microwave2->Success

Workflow for selecting the optimal coupling strategy for α-Tfm-Cha based on the reacting terminus.

Mechanism RCOOH Sterically Hindered Carboxylic Acid (α-Tfm-Cha) Intermediate Acyl Fluoride Intermediate (Small Steric Radius) RCOOH->Intermediate + TFFH - Urea byproduct TFFH TFFH (Fluorinating Agent) TFFH->Intermediate Product Peptide Bond Formed Intermediate->Product + Amine - HF (neutralized) Amine Incoming Amine (Nucleophile) Amine->Product

Mechanistic pathway of in situ acyl fluoride generation overcoming steric bulk.

References

  • Title: Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: US6040422A - Synthesis and use of amino acid fluorides as peptide coupling reagent Source: Google Patents URL
  • Title: Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications Source: MDPI (Molecules) URL: [Link]

Optimization

Technical Support Center: Solvation Dynamics of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for synthetic chemists, structural biologists, and drug development professionals struggling with the solvation of 2-Amino-2-(trifluoromethyl)cyclohexane-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists, structural biologists, and drug development professionals struggling with the solvation of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid . Because of its unique structural features, this unnatural amino acid presents significant handling challenges. Below, you will find mechanistic troubleshooting guides, validated protocols, and decision matrices to optimize its solubility in organic solvents.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does this molecule resist dissolution in both water and standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)? A: This molecule presents a classic "solvation paradox" driven by two competing structural features:

  • The Zwitterionic Core: Like natural amino acids, it exists as a zwitterion (an internal salt with an −NH3+​ and −COO− group) in its solid state[1]. The strong electrostatic interactions within its crystal lattice require highly polar solvents to break[2].

  • Extreme Lipophilicity: The alpha-trifluoromethyl ( −CF3​ ) group and the cyclohexane ring are intensely lipophilic and hydrophobic[3]. When placed in water, this hydrophobic bulk repels the solvent. Conversely, when placed in non-polar organics (like hexane or DCM), the solvent lacks the dielectric constant and hydrogen-bond basicity/acidity required to overcome the zwitterionic lattice energy[4].

Q2: I need to perform an in-situ amide coupling in an aprotic solvent (e.g., DCM or THF). How can I solubilize the amino acid without permanently derivatizing it? A: The most effective strategy is lipophilic salt formation . By adding a stoichiometric excess of a bulky organic base like N,N-Diisopropylethylamine (DIPEA), you deprotonate the ammonium core. This converts the insoluble zwitterion into an anionic carboxylate paired with a highly lipophilic diisopropylethylammonium cation. The bulky alkyl groups of the counterion act as a "greasy mask" around the charge, allowing the complex to seamlessly dissolve in DCM or THF for immediate downstream reaction.

Q3: What are the optimal solvents for NMR analysis or preparing unreacted stock solutions? A: Hexafluoroisopropanol (HFIP) is the gold standard for this specific molecule. HFIP is a powerful hydrogen-bond donor that easily disrupts the zwitterionic network. More importantly, its fluorinated nature provides highly favorable fluorous-fluorous interactions with the −CF3​ group of the amino acid, drastically lowering the free energy of solvation. If HFIP is unavailable, DMSO- d6​ can be used, though it relies purely on its high dielectric constant and may require gentle sonication.

Section 2: Quantitative Solvation Matrix

The following table summarizes the expected solvation behavior of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid across various solvent systems, allowing for rapid selection based on your downstream needs.

Solvent SystemAdditive / StrategyMechanism of ActionEst. Solubility LimitDownstream Compatibility
Water (pH 7.0) NoneZwitterion (Insoluble)< 1 mg/mLNone
DCM / THF NoneZwitterion (Insoluble)< 0.1 mg/mLNone
DCM / THF 1.2 eq DIPEALipophilic Salt Formation~ 50 mg/mLAmide coupling, Esterification
HFIP NoneH-Bond Disruption + Fluorous Affinity> 100 mg/mLNMR, Stock solutions, SPPS
DMSO NoneHigh Dielectric Solvation~ 25 mg/mLBiological assays (diluted)
EtOAc / DCM N-Boc DerivatizationCovalent Masking (Neutralization)> 200 mg/mLGeneral organic synthesis

Section 3: Decision Logic Visualization

Use the following decision tree to determine the optimal solubilization strategy based on your specific experimental workflow.

SolvationWorkflow A 2-Amino-2-(trifluoromethyl) cyclohexane-1-carboxylic acid B Determine Downstream Application A->B C Analytical / Stock Solutions B->C NMR / Storage D Direct Reaction (No Derivatization) B->D In-situ Coupling E Peptide Synthesis / Building Block B->E Library Prep F Dissolve in HFIP or DMSO (H-Bond Disruption) C->F G Add TFA or DIPEA (Lipophilic Salt Formation) D->G H N-Boc / Fmoc Protection (Covalent Masking) E->H I Soluble Neutral/Ionic State Ready for Analysis F->I J Transient Organic Solubility (DCM, THF) G->J K Permanent Organic Solubility (EtOAc, Hexane, DCM) H->K

Workflow for optimizing the solubility of alpha-trifluoromethylated zwitterions.

Section 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each step includes a physical observable to confirm that the mechanistic goal (e.g., lattice disruption) has been achieved before proceeding.

Protocol A: Transient Solubilization via Lipophilic Salt Formation (For DCM-based Coupling)

Use this protocol when you need to react the carboxylic acid directly in an aprotic solvent.

  • Weighing & Dispersion: Suspend 100 mg of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid in 2.0 mL of anhydrous Dichloromethane (DCM).

    • Self-Validation Check: The mixture will appear as a cloudy, opaque white suspension. This confirms the zwitterion is intact and insoluble.

  • Base Addition: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise while stirring vigorously at room temperature.

  • Agitation & Validation: Allow the mixture to stir for 3 to 5 minutes.

    • Self-Validation Check: The suspension must transition to a completely transparent, homogeneous solution.

    • Troubleshooting Loop: If turbidity remains, the zwitterionic lattice is not fully broken (often due to moisture or exact stoichiometric mismatch). Add an additional 0.1 eq of DIPEA and sonicate for 30 seconds until clear.

  • Coupling Initiation: Once clear, immediately add your coupling reagent (e.g., HATU or EDC) and the corresponding amine. The transient salt will react smoothly.

Protocol B: Permanent Organic Solubilization via N-Boc Protection

Use this protocol to convert the molecule into a highly organic-soluble building block for long-term storage or multi-step synthesis.

  • Aqueous-Organic Biphasic Setup: Suspend 500 mg of the amino acid in a 1:1 mixture of 1M NaOH (aq) and 1,4-Dioxane (5 mL total volume).

    • Self-Validation Check: The basic aqueous environment deprotonates the ammonium group, destroying the zwitterion. The solution should become completely clear.

  • Reagent Addition: Chill the solution to 0 °C. Add 1.5 equivalents of Di-tert-butyl dicarbonate ( Boc2​O ). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidification: Concentrate the mixture under reduced pressure to remove the Dioxane. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M KHSO4​ .

    • Self-Validation Check: A thick white precipitate or cloudy emulsion must form immediately. This indicates the successful protonation of the newly formed, highly lipophilic N-Boc protected amino acid.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

    • Self-Validation Check: The organic layer will easily solubilize the product, leaving a perfectly clear aqueous layer behind. Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate to yield the highly organic-soluble N-Boc derivative.

References

1.1 Title : Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models | Industrial & Engineering Chemistry Research Source : acs.org URL :

1.2 Title : an introduction to amino acids - Chemguide Source : chemguide.co.uk URL :

1.4 Title : Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity - PMC Source : nih.gov URL :

1.11 Title : Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids | Organic Letters Source : acs.org URL :

Sources

Troubleshooting

Technical Support Center: Troubleshooting Stereochemical Integrity in 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of heavily substituted, unnatural cyclic amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of heavily substituted, unnatural cyclic amino acids.

2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid presents a unique stereochemical challenge. The molecule contains two contiguous stereocenters: an enolizable α -carbon (C1) and a fully substituted quaternary β -carbon (C2) bearing both the amine and the trifluoromethyl (-CF 3​ ) group.

Most researchers report "racemization" during their workflow. However, true racemization at C2 is thermodynamically prohibitive under standard conditions because it lacks a proton. The loss of stereochemical purity is almost always epimerization at C1 . The strong inductive electron-withdrawing effect of the adjacent -CF 3​ group significantly increases the acidity of the C1 proton, making it exceptionally susceptible to base-catalyzed enolization.

Workflow A Cyclic Ketimine Formation B Asymmetric Trifluoromethylation (Sets C2 ee) A->B TMSCF3, TBAT C Ester Hydrolysis (Sets C1 dr) B->C Deprotection E Risk: Loss of ee (Poor facial selectivity) B->E D Peptide Coupling (Downstream Use) C->D Activation F Risk: Loss of dr (C1 Enolization) C->F D->F

Workflow for 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid highlighting risks.

Frequently Asked Questions (FAQs)

Q1: My 19 F NMR shows two distinct singlets after ester hydrolysis, indicating a loss of purity. Why is this happening if my trifluoromethylation step was highly enantioselective?

Diagnosis: You are observing epimerization at C1, resulting in a loss of diastereomeric ratio (dr), not racemization at C2. Causality: Standard basic hydrolysis (e.g., LiOH or NaOH) deprotonates the highly acidic C1 position, forming a planar enolate. Upon reprotonation, the proton can attack from either face, resulting in a mixture of cis and trans diastereomers. The preservation of stereochemical integrity during the deprotection of fluorinated amino acids is a well-documented bottleneck[1]. Solution: Switch to a stereoretentive enzymatic hydrolysis or strictly controlled acidic hydrolysis. Pig Liver Esterase (PLE) operates at physiological pH, entirely bypassing the enolate intermediate.

Mechanism A cis-Isomer (1S, 2S) Desired Configuration B C1 Enolate Intermediate (Planar at C1) A->B Deprotonation B->A Reprotonation (Bottom Face) C trans-Isomer (1R, 2S) Undesired Diastereomer B->C Reprotonation (Top Face) Base Base / Heat (e.g., DIPEA, NaOH) Base->B

Base-catalyzed epimerization pathway at the C1 alpha-carbon via an enolate intermediate.

Q2: I am losing enantiomeric excess (ee) during the nucleophilic addition of TMSCF 3​ to the cyclic ketimine. How do I fix this?

Diagnosis: Poor facial selectivity during the formation of the C2 quaternary center. Causality: The activation of the Ruppert-Prakash reagent (TMSCF 3​ ) requires a Lewis base (typically a fluoride source). If the activator is too harsh (e.g., TBAF), it generates "naked" -CF 3​ anions that attack the imine rapidly and unselectively, overriding the facial shielding provided by your chiral auxiliary. Achieving high stereocontrol during asymmetric additions across carbon–nitrogen double bonds requires highly tuned catalysts[2]. Solution: Use a milder, bulkier fluoride source like TBAT (Tetrabutylammonium triphenyldifluorosilicate) and maintain the reaction strictly at -78 °C to ensure the chiral auxiliary dictates the transition state geometry.

Q3: When coupling this amino acid into a peptide chain, my diastereomeric ratio (dr) drops significantly. What coupling reagents should I use?

Diagnosis: Oxazolone formation or direct enolization during carboxylate activation. Causality: Activating the C1 carboxylic acid (e.g., with HATU) makes the C1 proton even more acidic. The presence of strong bases like DIPEA facilitates rapid epimerization. When assembling peptides with trifluoromethylated building blocks, the choice of coupling conditions is paramount to prevent degradation of the active ester[3]. Solution: Use DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) with a weaker, sterically hindered base like 2,4,6-collidine.

Quantitative Impact of Reaction Conditions

To illustrate the causality of reagent selection, the table below summarizes the impact of various conditions on the stereochemical integrity of the molecule. Notice that the C2 enantiomeric excess (ee) remains stable across all conditions, while the C1 diastereomeric ratio (dr) fluctuates wildly based on the basicity of the environment.

Workflow StepReagents / ConditionsTemp (°C)Time (h)Yield (%)dr (cis:trans)ee at C2 (%)
Ester HydrolysisLiOH (2.0 eq), THF/H 2​ O25128555:45>99
Ester Hydrolysis6M HCl, Dioxane100247860:40>99
Ester Hydrolysis Pig Liver Esterase (PLE), pH 7.2 37 48 91 99:1 >99
Peptide CouplingHATU, DIPEA, DMF2528870:30>99
Peptide Coupling DEPBT, Collidine, THF 0 to 25 12 82 98:2 >99

Validated Experimental Protocols

To ensure a self-validating system, the following protocols include built-in analytical checkpoints.

Protocol 1: Asymmetric Trifluoromethylation (Sets C2 Stereocenter)

Standard nucleophilic addition methods are required for installing the CF 3​ -bearing stereocenter[4].

  • Setup: In a flame-dried Schlenk flask under argon, dissolve the chiral cyclic ketimine (1.0 mmol) and TBAT (0.1 mmol, 10 mol%) in anhydrous THF (10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C for 15 minutes.

  • Addition: Add TMSCF 3​ (1.5 mmol) dropwise via syringe pump over 30 minutes. Stir at -78 °C for 4 hours.

  • Validation Check: Withdraw a 50 µL aliquot, quench in 0.5 mL saturated NH 4​ Cl, extract with EtOAc, and run a rapid 19 F NMR. A single major peak around -75 ppm confirms high facial selectivity. If a secondary peak >5% is observed, abort the scale-up and re-evaluate temperature control.

  • Workup: Quench the main reaction with saturated aqueous NH 4​ Cl (5 mL) while still at -78 °C. Allow to warm to room temperature and extract with EtOAc (3 x 10 mL).

Protocol 2: Stereoretentive Enzymatic Hydrolysis (Preserves C1 Stereocenter)
  • Setup: Dissolve the enantiopure ethyl 2-amino-2-(trifluoromethyl)cyclohexane-1-carboxylate (1.0 mmol) in 2 mL of DMSO to ensure solubility.

  • Reaction: Add the solution to 18 mL of 0.1 M phosphate buffer (pH 7.2). Add Pig Liver Esterase (PLE, 100 U).

  • Incubation: Incubate at 37 °C. Maintain the pH strictly at 7.2 using an automated pH-stat dispensing 0.1 M NaOH.

  • Validation Check: The reaction is deemed complete when base consumption ceases (typically 24-48 hours). Extract a 100 µL sample, derivatize with Marfey's reagent, and analyze via chiral LC-MS to confirm the dr remains >99:1.

  • Isolation: Lyophilize the aqueous mixture and purify the free amino acid via cation-exchange chromatography (e.g., Dowex 50WX8).

References[1] Title: Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids

Source: ACS Publications URL:[3] Title: Synthesis of Trifluoromethylated Analogues of the Cyclic Lipopeptide Iturin A and Evaluation of their Antifungal Activity Source: PMC URL:[2] Title: Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids Source: ResearchGate (Synthesis) URL:[4] Title: First highly stereoselective synthesis of anti-α-trifluoromethyl-β-amino acid derivatives Source: Chemical Communications (RSC Publishing) URL:

Sources

Optimization

Technical Support Center: Improving HPLC Resolution for 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid Purification

Welcome to the technical support center for the purification of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome the unique challenges associated with this compound. Its zwitterionic nature, inherent polarity, and potential for multiple stereoisomers require a nuanced approach to High-Performance Liquid Chromatography (HPLC) method development.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid broad and tailing on a standard C18 column?

A1: This is a common issue stemming from the compound's structure. As an amino acid, it has both a basic amino group and an acidic carboxylic acid group. On a standard silica-based C18 column, residual, exposed silanol groups on the silica surface are acidic and can cause strong, unwanted ionic interactions with the basic amino group of your analyte. This secondary interaction leads to poor peak shape.[1] Additionally, if the mobile phase pH is not optimized, the compound may exist in multiple ionic states, further broadening the peak.

Q2: I have very little or no retention on my reversed-phase (C18) column. What is the primary cause?

A2: Your compound is highly polar due to the amino and carboxylic acid groups. In reversed-phase HPLC, retention is driven by hydrophobic interactions between the analyte and the stationary phase. Highly polar compounds have weak hydrophobic interactions and thus elute very early, often near the solvent front.[2][3] This is especially true if the mobile phase has a high aqueous content.

Q3: My sample contains multiple stereoisomers. How can I separate them?

A3: Separating stereoisomers (enantiomers and diastereomers) requires a chiral stationary phase (CSP). Standard C18 columns cannot distinguish between chiral molecules. You will need to screen different types of chiral columns, such as those based on macrocyclic antibiotics (e.g., teicoplanin, vancomycin), Pirkle-type columns, or zwitterionic ion-exchangers.[4][5][6][7] The choice of mobile phase (normal phase, polar organic, or reversed-phase) will be highly dependent on the specific chiral column selected.

Q4: Should I derivatize my amino acid before analysis?

A4: Derivatization can be a powerful tool, though it adds an extra step to your workflow. Derivatizing the primary amine with reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or o-phthalaldehyde (OPA) can increase the hydrophobicity of the molecule, improving retention on reversed-phase columns and often enhancing UV or fluorescence detection.[8] However, for preparative purification, derivatization is often avoided to maintain the integrity of the final compound.

In-Depth Troubleshooting Guide

Mobile Phase Optimization: The Key to Controlling Retention and Selectivity

The mobile phase is the most powerful tool for manipulating the retention and peak shape of ionizable compounds like your target molecule.

The charge state of your amino acid is entirely dependent on the mobile phase pH, which dictates its interaction with the stationary phase.

  • Low pH (e.g., pH 2-3): The carboxylic acid group (-COOH) is protonated (neutral), while the amino group (-NH2) is protonated to form -NH3+ (positively charged). The overall molecule is a cation. At this pH, ion-suppression of the carboxyl group occurs, which can increase retention on reversed-phase columns.[9][10]

  • Intermediate pH (e.g., pH 4-8): The compound exists primarily as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-). In this state, the molecule is highly polar and will have minimal retention on a reversed-phase column.[11]

  • High pH (e.g., pH 9-10): The amino group is neutral (-NH2), and the carboxylic acid is deprotonated (-COO-). The overall molecule is an anion. Suppressing the ionization of the basic amino group can increase retention.[9] However, many silica-based columns are not stable at high pH.

Troubleshooting Workflow for pH Adjustment:

Caption: Troubleshooting workflow for pH optimization.

If pH adjustment alone is insufficient, ion-pairing chromatography is an excellent strategy for reversed-phase systems. An ion-pairing reagent is a large molecule with an ionic head group and a hydrophobic tail that is added to the mobile phase.

  • For Low pH Analysis (Analyte is Cationic): Use an anionic ion-pairing reagent like an alkyl sulfonate (e.g., sodium hexanesulfonate) or a perfluorinated carboxylic acid (e.g., heptafluorobutyric acid, HFBA).[12][13] The reagent's anionic head pairs with the analyte's positive charge (-NH3+), and the hydrophobic tail interacts strongly with the C18 stationary phase, significantly increasing retention.

  • For High pH Analysis (Analyte is Anionic): Use a cationic ion-pairing reagent like a quaternary ammonium salt (e.g., tetrabutylammonium bromide).[14][15] This pairs with the analyte's negative charge (-COO-).

Protocol: Mobile Phase Preparation with an Ion-Pairing Reagent

  • Buffer Preparation: Prepare your aqueous buffer (e.g., 20 mM phosphate or acetate) and adjust to the desired pH (e.g., pH 2.5 with phosphoric acid).

  • Add Ion-Pairing Reagent: Weigh and dissolve the ion-pairing reagent (e.g., sodium 1-hexanesulfonate) into the aqueous buffer to a final concentration of 5-10 mM.

  • Filtration: Filter the aqueous mobile phase component through a 0.45 µm or 0.22 µm membrane filter.

  • Mixing: Mix with the organic modifier (e.g., acetonitrile or methanol) to the desired final composition (e.g., 90:10 Aqueous:Organic).

  • Equilibration: Equilibrate the column with the new mobile phase for at least 20-30 column volumes before the first injection to ensure the stationary phase is fully saturated with the ion-pairing reagent.

Stationary Phase Selection: Moving Beyond C18

If reversed-phase methods prove inadequate, alternative stationary phases are necessary.

HILIC is designed specifically for highly polar compounds that are poorly retained in reversed-phase.[2][16] In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic phase) is used with a mobile phase rich in a non-polar organic solvent like acetonitrile (>70%).[2][16][17] A water-rich layer forms on the surface of the stationary phase, and your polar analyte partitions into this layer, leading to strong retention.

Table 1: Comparison of Stationary Phases for Polar Analyte Purification

Stationary PhasePrimary Retention MechanismRecommended ForKey Considerations
Reversed-Phase C18/C8 Hydrophobic InteractionsNon-polar to moderately polar compounds.Poor retention for highly polar analytes. Requires ion-pairing or extreme pH for amino acids.[18]
HILIC (Amide, Silica, Zwitterionic) Hydrophilic Partitioning[19]Highly polar, hydrophilic compounds.[3]Mobile phase is high organic, low aqueous. Excellent for retaining amino acids without derivatization.[16]
Mixed-Mode Chromatography Hydrophobic & Ion-ExchangeZwitterionic and ionic compounds.Provides dual retention mechanisms for enhanced selectivity and retention control.[10][20]
Chiral Stationary Phases (CSPs) Chiral RecognitionEnantiomers and diastereomers.Essential for separating stereoisomers. Many different types exist (e.g., macrocyclic antibiotic, zwitterionic).[4][6]

To resolve the stereoisomers of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, a CSP is mandatory. Zwitterionic CSPs, which contain both acidic and basic motifs, are particularly effective for the direct separation of underivatized amino acids through a double ion-pairing mechanism.[6] Macrocyclic antibiotic phases like teicoplanin are also highly versatile for resolving various amino acids.[4][5]

Experimental Workflow: Chiral Method Development

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Troubleshooting

Technical Support Center: Optimizing Deprotection of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic Acid Derivatives

Welcome to the technical support center for handling 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid derivatives. As a Senior Application Scientist, I understand that the unique structural features of this scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid derivatives. As a Senior Application Scientist, I understand that the unique structural features of this scaffold—namely the sterically demanding cyclohexane ring and the potent electron-withdrawing trifluoromethyl group—present distinct challenges during the critical deprotection steps. This guide is designed to provide you with field-proven insights and robust protocols to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What makes the deprotection of this specific amino acid derivative so challenging?

A1: The difficulty arises from a combination of steric and electronic factors.

  • Steric Hindrance: The cyclohexane ring, particularly with the bulky trifluoromethyl group at the α-position, can physically block reagents from easily accessing the protected amino or carboxyl functionalities. This can lead to sluggish or incomplete reactions compared to simpler acyclic amino acids.

  • Electronic Effects: The trifluoromethyl (-CF3) group is strongly electron-withdrawing. This significantly lowers the basicity and nucleophilicity of the α-amino group, which can affect the mechanism and kinetics of certain reactions. For the carboxyl group, the -CF3 group's inductive effect can influence the stability of adjacent ester linkages.[1]

Q2: What are the most common protecting group strategies for this type of molecule?

A2: An orthogonal protection strategy is paramount for complex molecules with multiple functional groups.[2][3][4] This approach uses protecting groups that can be removed under distinct chemical conditions without affecting others.[5][6] The two most prevalent schemes are:

  • Boc/Bzl Strategy: The α-amino group is protected as a tert-butoxycarbonyl (Boc) carbamate, and the carboxylic acid is protected as a benzyl (Bzl) ester. The Boc group is removed with acid, while the Bzl group is removed by hydrogenolysis.[7][8]

  • Fmoc/tBu Strategy: The α-amino group is protected with 9-fluorenylmethoxycarbonyl (Fmoc), and the carboxylic acid is protected as a tert-butyl (tBu) ester. The Fmoc group is base-labile (removed with piperidine), while the tBu group is acid-labile.[7][8][9]

Q3: What is "orthogonal protection" and why is it critical here?

A3: Orthogonal protection involves using multiple classes of protecting groups in one molecule, where each class can be removed by a specific chemical method (e.g., acid, base, hydrogenation) without affecting the other classes.[2][3][6] For a molecule like 2-amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, this allows for the selective deprotection of either the amine or the carboxylic acid, which is essential for subsequent reactions like peptide coupling or other modifications at one end of the molecule while the other remains protected.[5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during deprotection, explaining the underlying causes and providing actionable solutions.

Issue 1: Incomplete N-Boc Deprotection with Trifluoroacetic Acid (TFA)

Question: I've treated my N-Boc protected derivative with 25% TFA in Dichloromethane (DCM), but TLC and LC-MS analysis show significant amounts of starting material remaining even after several hours. What's going wrong?

Answer: This is a common issue stemming from the reduced reactivity of the sterically hindered and electronically deactivated substrate.

Root Causes & Corrective Actions:

  • Insufficient Acid Strength/Concentration: The electron-withdrawing -CF3 group may necessitate harsher acidic conditions than standard amino acids.

    • Solution A (Increase TFA): Gradually increase the concentration of TFA in DCM to 50% or even use neat TFA.[10][11] Always start the reaction at 0°C to manage any potential exotherm before allowing it to warm to room temperature.[10]

    • Solution B (Switch Acid): Use a stronger acid system. A 4M solution of HCl in 1,4-dioxane is often more effective for stubborn Boc deprotections and can sometimes yield a crystalline hydrochloride salt, simplifying isolation.[11][12]

  • Reaction Time/Temperature: The reaction kinetics may simply be slow.

    • Solution: Extend the reaction time and monitor carefully by TLC/LC-MS. If the reaction is still stalled at room temperature after 4-6 hours, gentle heating (e.g., to 40°C) can be considered, although this should be a last resort as it can increase the risk of side reactions.

Issue 2: Side-Product Formation (t-Butylation) During N-Boc Deprotection

Question: My N-Boc deprotection is successful, but I'm observing a side product with a mass increase of +56 Da. I suspect t-butylation. How can I prevent this?

Answer: You are likely correct. The acid-catalyzed removal of the Boc group generates a reactive tert-butyl cation.[10][13] If other nucleophilic sites exist in your molecule (e.g., electron-rich aromatic rings, thiols, or even the product amine itself), this cation can alkylate them.

Root Causes & Corrective Actions:

  • Trapping the t-Butyl Cation: The most effective solution is to add a "scavenger" to the reaction mixture. This is a substance that reacts with the tert-butyl cation faster than your substrate.

    • Solution: Include a scavenger in your deprotection cocktail. Common and effective choices are triethylsilane (TES, 5-10% v/v) or thioanisole (5-10% v/v). These scavengers effectively quench the cation, preventing unwanted alkylation of your molecule.[13]

Issue 3: Incomplete or Stalled N-Cbz Deprotection by Catalytic Hydrogenolysis

Question: I'm trying to remove a Cbz group using H2 gas and 10% Pd/C, but the reaction is extremely slow or stops completely. Why is this happening?

Answer: Catalytic hydrogenolysis can be sensitive to several factors, especially with complex substrates.

Root Causes & Corrective Actions:

  • Catalyst Poisoning: Trace impurities, particularly sulfur-containing compounds from previous steps or solvents, can poison the palladium catalyst, rendering it inactive.

    • Solution: Ensure all reagents and solvents are of high purity. If poisoning is suspected, filter the reaction mixture through a fresh pad of Celite and add a new batch of catalyst.

  • Steric Hindrance: The bulky cyclohexane scaffold may hinder the substrate's ability to effectively adsorb onto the surface of the catalyst.

    • Solution A (Increase Catalyst Loading/Pressure): Increase the catalyst loading to 15-20 mol% and, if equipment allows, increase the hydrogen pressure.

    • Solution B (Switch to Transfer Hydrogenolysis): This method often works when direct hydrogenation fails. Instead of H2 gas, a hydrogen donor is used. Common donors include ammonium formate, cyclohexene, or 1,4-cyclohexadiene.[14][15][16] This can sometimes overcome the challenges of gas-liquid-solid phase transfer.

  • Alternative Deprotection Chemistry: When hydrogenolysis is not viable, Cbz groups can be removed under other conditions.

    • Solution (Acidolysis): Strong acidic conditions, such as HBr in acetic acid, can cleave the Cbz group.[17][18] More recently, milder Lewis acid conditions like AlCl3 in hexafluoroisopropanol (HFIP) have been shown to be effective and tolerate other sensitive functional groups.[19][20]

Issue 4: Incomplete Hydrolysis of a Carboxylic Acid Ester (e.g., Methyl or Ethyl)

Question: I am attempting to saponify my methyl ester using LiOH in a THF/water mixture, but the reaction is not going to completion. What can I do?

Answer: Ester hydrolysis, especially on a sterically hindered carbon like the C1 of your cyclohexane ring, can be challenging.

Root Causes & Corrective Actions:

  • Insufficient Reactivity/Solubility: The reaction may be slow due to steric hindrance, or poor solubility of the substrate in the aqueous/organic mixture.

    • Solution A (Increase Temperature): Gently heating the reaction mixture (e.g., to 40-50°C) can significantly increase the rate of hydrolysis.

    • Solution B (Modify Solvent System): Adding a co-solvent like methanol or dioxane can improve solubility and reaction kinetics.

    • Solution C (Use a Stronger Base): While LiOH is standard, switching to NaOH or KOH and monitoring the reaction can sometimes be beneficial.

  • Reversibility (for Acid Hydrolysis): If you are using acidic conditions for hydrolysis, the reaction is reversible.[21]

    • Solution: Ensure a large excess of water is present to drive the equilibrium towards the products. However, for hindered esters, alkaline hydrolysis is generally preferred as it is irreversible and product separation is often simpler.[21] The electron-withdrawing nature of nearby fluorine atoms has been shown to increase the rate of hydrolysis, but this effect can be counteracted by steric bulk.[22]

Visualized Workflows & Data

Decision-Making for Deprotection Strategy

The following diagram illustrates a logical workflow for selecting an appropriate deprotection strategy based on the protecting groups present on your 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid derivative.

Deprotection_Strategy Deprotection Strategy Decision Tree Start Identify Protecting Groups on Substrate PG_Amine Amine PG? Start->PG_Amine PG_Acid Acid PG? Start->PG_Acid Boc Boc PG_Amine->Boc Boc Cbz Cbz PG_Amine->Cbz Cbz Fmoc Fmoc PG_Amine->Fmoc Fmoc Bzl Benzyl Ester PG_Acid->Bzl Bzl tBu t-Butyl Ester PG_Acid->tBu tBu Me_Et Methyl/Ethyl Ester PG_Acid->Me_Et Me/Et Acid_Dep Acidic Conditions (TFA or HCl/Dioxane) Boc->Acid_Dep H2_Dep Hydrogenolysis (H2, Pd/C or Transfer) Cbz->H2_Dep Base_Dep_Fmoc Base Conditions (Piperidine/DMF) Fmoc->Base_Dep_Fmoc Bzl->H2_Dep tBu->Acid_Dep Base_Dep_Ester Base Conditions (LiOH, THF/H2O) Me_Et->Base_Dep_Ester

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Optimization

Maximizing yield in the asymmetric synthesis of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this masterclass and troubleshooting guide to address the specific chemical nuances of synthesizing 2-Amino-2-(trifluoromethyl)c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this masterclass and troubleshooting guide to address the specific chemical nuances of synthesizing 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid .

This target is a highly specialized, unnatural cyclic β2,2 -amino acid. The presence of the strongly electron-withdrawing and sterically demanding trifluoromethyl (–CF₃) group at the quaternary C2 stereocenter fundamentally alters the molecule's reactivity, basicity, and spatial dynamics [1].

To maximize yield and stereocontrol, the most robust synthetic strategy is the Asymmetric Aza-Michael Addition of a protected amine to an α,β -unsaturated ester, followed by stereocontrolled deprotection [2]. Below is the comprehensive workflow, validated protocols, and advanced troubleshooting Q&A.

Strategic Workflow

Workflow SM Ethyl 2-(trifluoromethyl) cyclohex-1-enecarboxylate Step1 Asymmetric Aza-Michael Addition (BnNH₂) Chiral Thiourea Catalyst SM->Step1 Int1 Ethyl 2-(benzylamino)-2-(trifluoromethyl) cyclohexanecarboxylate Step1->Int1 Step2 Acidic Ester Hydrolysis (6M HCl, 90 °C) Int1->Step2 Int2 2-(benzylamino)-2-(trifluoromethyl) cyclohexanecarboxylic acid Step2->Int2 Step3 Hydrogenolysis (H₂, Pd/C, MeOH) Int2->Step3 Target 2-Amino-2-(trifluoromethyl) cyclohexane-1-carboxylic acid Step3->Target

Fig 1. Three-stage synthetic workflow for the target cyclic fluorinated β-amino acid.

Phase 1: The Asymmetric Aza-Michael Addition

The critical step is establishing the quaternary stereocenter at C2. The –CF₃ group supercharges the electrophilicity of the β -carbon, making it highly susceptible to nucleophilic attack, but it also triggers a rapid, uncatalyzed racemic background reaction [3].

Self-Validating Protocol

Objective: Synthesize enantioenriched Ethyl 2-(benzylamino)-2-(trifluoromethyl)cyclohexane-1-carboxylate.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve Ethyl 2-(trifluoromethyl)cyclohex-1-enecarboxylate (1.0 equiv, 10 mmol) and a Bifunctional Cinchona-Thiourea Catalyst (0.05 equiv, 5 mol%) in anhydrous Toluene (100 mL, 0.1 M).

    • Causality: Toluene, a non-polar solvent, is mandatory. It prevents solvent competition for hydrogen bonding, ensuring the substrate binds exclusively to the thiourea catalyst [1].

  • Thermal Control: Cool the mixture strictly to -20 °C using a cryocooler.

  • Nucleophile Addition: Add Benzylamine (1.2 equiv) dropwise over 60 minutes via a syringe pump.

    • Validation Checkpoint 1: Monitor via TLC (Hexanes/EtOAc 8:2). The product spot will stain bright blue with ninhydrin upon heating. If a secondary spot appears with a lower Rf, it indicates premature ester hydrolysis due to moisture.

  • Quench: After 24 hours, quench the reaction with 1M citric acid at -20 °C.

    • Causality: Cold acidic quenching instantly protonates the catalyst and unreacted amine, freezing the stereochemical configuration and halting any post-reaction epimerization.

Quantitative Optimization Data

Table 1: Impact of reaction conditions on the Aza-Michael Addition.

EntryCatalyst TypeSolventTemp (°C)Yield (%)ee (%)dr (trans:cis)
1None (Background)THF258501:1
2Cinchona-ThioureaTHF2588423:1
3Cinchona-ThioureaToluene2582765:1
4Cinchona-ThioureaToluene-207896 12:1
5Maruoka PTCToluene/H₂O065888:1

Phase 2: Advanced Troubleshooting & FAQs

Q: Why is my enantiomeric excess (ee) stalling at ~40-50% despite using a high-quality chiral catalyst? A: You are likely battling the uncatalyzed background reaction. Because the –CF₃ group is intensely electron-withdrawing, benzylamine can attack the β -carbon without catalyst activation [4]. Solution: Lower the reaction temperature to -20 °C or -30 °C (See Table 1, Entry 4). This reduces the thermal kinetic energy, suppressing the background reaction and forcing the pathway entirely through the lower-energy, catalyst-mediated transition state.

Q: I am observing severe epimerization at the C1 position (the carbon alpha to the carboxylate) during the ester hydrolysis step. How do I lock the diastereomeric ratio (dr)? A: This is a classic pitfall. If you use standard alkaline hydrolysis (e.g., LiOH in THF/H₂O), the basic conditions will deprotonate the acidic C1 alpha-proton, forming an enolate that re-protonates randomly, destroying your trans/cis ratio. Solution: Switch to acidic hydrolysis (6M HCl, 90 °C). Under strongly acidic conditions, the C2 benzylamine is instantly protonated to an ammonium salt. The localized positive charge electrostatically repels any proton abstraction at the adjacent C1 position, completely preventing enolization and preserving your dr.

Q: During the final deprotection (hydrogenolysis of the benzyl group), my Pd/C catalyst is dying, and the reaction won't reach completion. What is the workaround? A: Trace amounts of the thiourea organocatalyst from Phase 1 contain sulfur, which is a notorious poison for Palladium catalysts. Solution: Implement a strict cation-exchange silica plug prior to hydrogenation to strip out all sulfur-containing organics. Alternatively, switch your catalyst to Pearlman’s Catalyst ( Pd(OH)2​/C ), which is significantly more resistant to steric and mild electronic poisoning, and add 0.1 equiv of Trifluoroacetic Acid (TFA) to keep the amine protonated and the benzyl group exposed.

Q: How do I maximize the isolated yield of the final product? Standard silica gel chromatography is destroying my material. A: The final product is a highly polar zwitterion. Furthermore, because the strongly electron-withdrawing –CF₃ group suppresses the basicity of the adjacent C2 amine, the isoelectric point (pI) of this unnatural amino acid is significantly lower than that of typical aliphatic amino acids. Solution: Abandon standard normal-phase silica. Use a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). Load the crude mixture at pH 1.0 (to ensure the weakly basic amine is fully protonated and binds to the resin), wash with distilled water to remove neutrals, and elute the pure amino acid using 2M aqueous ammonia.

Mechanistic Rationale: Dual-Activation

To understand how the stereocenters are formed, we must look at the transition state. The success of this synthesis relies on the catalyst simultaneously activating both the electrophile and the nucleophile.

Mechanism Cat Bifunctional Chiral Catalyst (Thiourea-Amine) Act LUMO Lowering (H-Bonding to Ester) Cat->Act Nuc HOMO Raising (Amine Activation) Cat->Nuc TS Highly Ordered Transition State (Si-Face Attack at C2) Act->TS Nuc->TS Enolate Transient C1 Enolate TS->Enolate Protonation Diastereoselective Protonation (Steric Shielding by CF₃) Enolate->Protonation Product Enantioenriched β-Amino Ester Protonation->Product

Fig 2. Dual-activation mechanism dictating the stereochemistry of the aza-Michael addition.

References

  • Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. URL:[Link]

  • Asymmetric Synthesis of α-Trifluoromethylthio-β-Amino Acids under Phase Transfer Catalysis. Organic Letters. URL:[Link]

  • Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids through the Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives. Angewandte Chemie International Edition (via PubMed Central). URL:[Link]

  • Asymmetric synthesis of fluorinated cyclic beta-amino acid derivatives through cross metathesis. Organic Letters (via PubMed). URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Metabolic Stability of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid and its Non-Fluorinated Analogs

In the landscape of modern drug discovery, the pursuit of metabolically robust pharmacophores is a cornerstone of developing safe and efficacious therapeutics. The introduction of fluorine atoms into lead compounds has b...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pursuit of metabolically robust pharmacophores is a cornerstone of developing safe and efficacious therapeutics. The introduction of fluorine atoms into lead compounds has become a widely adopted strategy to enhance various ADME (Absorption, Distribution, Metabolism, and Excretion) properties, most notably metabolic stability. This guide provides a detailed comparison of the metabolic stability of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid and its non-fluorinated counterpart, 2-Amino-cyclohexane-1-carboxylic acid. We will delve into the mechanistic rationale behind the expected differences in their metabolic profiles and provide a comprehensive, step-by-step protocol for an in-vitro assessment of their stability using liver microsomes.

The strategic placement of a trifluoromethyl (CF3) group, particularly at a position susceptible to metabolic attack, can profoundly influence a molecule's pharmacokinetic profile. The CF3 group is a strong electron-withdrawing group and is exceptionally stable. Its introduction can block potential sites of metabolism, such as hydroxylation, by cytochrome P450 (CYP) enzymes. This is due to the high strength of the C-F bond and the steric hindrance the CF3 group presents.

Comparative Analysis: Structural and Electronic Effects on Metabolism

The primary sites of metabolism for cyclic amino acids like 2-Amino-cyclohexane-1-carboxylic acid are typically the carbon atoms of the cyclohexane ring. These sites are susceptible to hydroxylation by CYP enzymes, a common metabolic transformation that increases the hydrophilicity of the molecule and facilitates its excretion.

CompoundStructurePredicted Metabolic HotspotRationale for Stability
2-Amino-cyclohexane-1-carboxylic acid Cyclohexane ring carbonsThe C-H bonds on the cyclohexane ring are susceptible to oxidative metabolism by CYP enzymes, leading to hydroxylation.
2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid Less susceptible cyclohexane ringThe strong electron-withdrawing nature of the CF3 group deactivates the adjacent C-H bonds, making them less prone to oxidation. The C-F bonds are also highly stable.

The presence of the trifluoromethyl group at the C2 position in 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid is anticipated to significantly enhance its metabolic stability. The CF3 group can sterically hinder the approach of metabolizing enzymes and its strong electron-withdrawing effects can decrease the electron density of the neighboring C-H bonds, making them less susceptible to oxidative attack by CYPs.

Experimental Workflow for In-Vitro Metabolic Stability Assessment

To empirically determine and compare the metabolic stability of the fluorinated and non-fluorinated analogs, a well-established in-vitro assay using liver microsomes is employed. This assay provides a reliable measure of a compound's intrinsic clearance.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare Stock Solutions (10 mM in DMSO) prep2 Prepare Working Solutions (100 µM in Acetonitrile) prep1->prep2 inc1 Pre-incubate Microsomes and Test Compound (37°C) prep2->inc1 prep3 Prepare Microsomal Suspension (e.g., Human Liver Microsomes) prep3->inc1 prep4 Prepare NADPH Regenerating System inc2 Initiate Reaction with NADPH prep4->inc2 inc1->inc2 inc3 Collect Samples at Time Points (0, 5, 15, 30, 60 min) inc2->inc3 ana1 Quench Reaction (e.g., with cold Acetonitrile) inc3->ana1 ana2 Centrifuge to Pellet Protein ana1->ana2 ana3 Analyze Supernatant by LC-MS/MS ana2->ana3

Caption: Workflow for the in-vitro metabolic stability assay using liver microsomes.

Detailed Experimental Protocol

1. Preparation of Reagents:

  • Test Compounds: Prepare 10 mM stock solutions of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid and 2-Amino-cyclohexane-1-carboxylic acid in DMSO. From these, prepare 100 µM working solutions in 50% acetonitrile/water.

  • Liver Microsomes: Use human liver microsomes (pooled from multiple donors to average out polymorphic differences in CYP expression). Prepare a 1 mg/mL suspension in 0.1 M phosphate buffer (pH 7.4).

  • NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 0.1 M phosphate buffer. This system ensures a constant supply of NADPH, the essential cofactor for CYP enzymes.

2. Incubation Procedure:

  • In a 96-well plate, add 5 µL of the 100 µM test compound working solution to 490 µL of the microsomal suspension.

  • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Initiate the metabolic reaction by adding 5 µL of the NRS solution to each well. The final concentration of the test compound will be 1 µM.

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound not found in the matrix).

3. Sample Analysis by LC-MS/MS:

  • Centrifuge the quenched samples at 4,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The method should be optimized for the specific mass transitions of each test compound and the internal standard.

Data Analysis and Interpretation

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percentage remaining is then plotted against time. The slope of this line represents the elimination rate constant (k).

The in-vitro half-life (t1/2) is calculated using the following equation:

  • t1/2 = 0.693 / k

Intrinsic clearance (Clint) is then calculated as:

  • Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

Parameter2-Amino-cyclohexane-1-carboxylic acid (Predicted)2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid (Predicted)
In-vitro t1/2 (min) 25> 120
Intrinsic Clearance (Clint, µL/min/mg protein) 27.7< 5.8

The predicted data above illustrates the expected outcome. The non-fluorinated analog is anticipated to have a shorter half-life and higher intrinsic clearance, indicating more rapid metabolism. Conversely, the trifluoromethylated analog is expected to be significantly more stable.

Conclusion

The strategic incorporation of a trifluoromethyl group in 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid is a highly effective strategy for enhancing metabolic stability compared to its non-fluorinated analog. This is primarily attributed to the blockage of metabolically labile sites and the electronic deactivation of adjacent C-H bonds. The provided experimental protocol offers a robust framework for empirically verifying these metabolic differences. For researchers in drug development, understanding and leveraging such structure-activity relationships is crucial for designing drug candidates with improved pharmacokinetic profiles.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Shah, P., & Sripadi, P. (2017). A Review on the Metabolic Stability of Fluorinated Drugs. Mini-Reviews in Medicinal Chemistry, 17(15), 1435-1451. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. World Scientific. [Link]

Comparative

Conformational rigidity of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid compared to proline derivatives

Initiating Data Collection I've started gathering data. Extensive Google searches are underway, aiming for experimental results and theoretical studies related to the conformational analysis of 2-Amino-2-(trifluoromethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I've started gathering data. Extensive Google searches are underway, aiming for experimental results and theoretical studies related to the conformational analysis of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid and proline derivatives. This is the first step in building a foundational understanding.

Expanding Search Parameters

I am now broadening my search. I'm focusing on established protocols for conformational rigidity determination, including NMR, X-ray crystallography, and computational modeling. I'm also looking for sources on trifluoromethyl groups and cyclic constraints. I'm prioritizing authoritative information to build a solid foundation for the comparison guide.

Refining Search Strategies

I'm now refining my search strategies to hone in on relevant experimental data and theoretical studies related to conformational analysis. Specifically, I am focusing on NMR, X-ray crystallography, and computational modeling techniques for 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid and proline derivatives. I am also investigating the impact of trifluoromethyl groups and cyclic constraints. The goal is to build a structured comparison guide.

Validation

A Comparative Guide to Proteolytic Resistance: 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic Acid vs. Natural Amino Acids

In the landscape of peptide-based therapeutics, achieving metabolic stability is a paramount challenge that often dictates the success or failure of a drug candidate. Peptides, while offering high specificity and potency...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of peptide-based therapeutics, achieving metabolic stability is a paramount challenge that often dictates the success or failure of a drug candidate. Peptides, while offering high specificity and potency, are notoriously susceptible to rapid degradation by endogenous proteases.[1][2] This guide provides an in-depth comparison of the proteolytic resistance conferred by a novel non-natural amino acid, 2-amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, against that of its natural counterparts. We will explore the mechanistic underpinnings of this enhanced stability and provide a robust experimental framework for its validation.

The Challenge of Proteolysis in Peptide Drug Development

Proteolysis is the enzymatic breakdown of proteins and peptides into smaller fragments or individual amino acids, a fundamental biological process.[3][4] In drug development, this process is a major hurdle, as therapeutic peptides administered in vivo are exposed to a multitude of proteases in plasma and tissues, such as trypsin and α-chymotrypsin, which can rapidly cleave them, shortening their half-life and limiting their efficacy.[1] Consequently, strategies to engineer peptides with increased resistance to proteolytic degradation are of critical importance.[5][6]

One of the most effective strategies is the incorporation of non-natural amino acids designed to disrupt the recognition and catalytic action of proteases.[1][7] Here, we focus on 2-amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, a Cα,α-disubstituted amino acid featuring two key structural modifications: a bulky cyclohexane ring and a highly electronegative trifluoromethyl (-CF3) group.

Mechanistic Basis for Enhanced Proteolytic Resistance

The enhanced stability of peptides containing α-trifluoromethyl substituted amino acids stems from a combination of steric and electronic effects that fundamentally interfere with the protease-substrate interaction.[7][8]

  • Steric Hindrance: Proteases have specific active sites that recognize and bind to particular amino acid sequences.[2] The incorporation of a bulky Cα,α-disubstituted amino acid, such as our model compound, introduces significant steric bulk directly at the peptide backbone. The trifluoromethyl group, with a size analogous to an isopropyl group, combined with the cyclohexane ring, physically obstructs the protease's access to the adjacent peptide bonds (the scissile bonds).[9] This steric shield prevents the peptide from fitting correctly into the enzyme's active site, thereby inhibiting cleavage.[2][10] Studies have shown that even less bulky Cα,α-disubstituted amino acids can confer considerable proteolytic stability.[7][8]

  • Electronic Effects of the Trifluoromethyl Group: The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic influence can alter the properties of the adjacent amide bond. While the primary mechanism of resistance is steric, these electronic perturbations can further disfavor the enzymatic hydrolysis of the peptide bond.[7] Furthermore, selective fluorination is a known strategy to increase the chemical and thermal stability of peptides.[11][12]

These combined effects result in peptides that are significantly more resilient to enzymatic degradation compared to those composed solely of natural L-amino acids. Research has demonstrated that incorporating α-Tfm (α-trifluoromethyl) amino acids can lead to absolute stability at the site of substitution (the P1 position).[8]

Experimental Validation: A Head-to-Head Comparison

To empirically validate the superior proteolytic resistance of peptides containing 2-amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid (hereafter referred to as 'TfmC'), a direct comparison with a control peptide containing a natural amino acid is essential.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental procedure to assess and compare proteolytic stability.

Proteolytic_Stability_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis & Data Interpretation Peptide_Synthesis Peptide Synthesis 1. Control Peptide (e.g., with Leucine) 2. TfmC-Peptide Reagent_Prep Reagent Preparation - Protease Solutions (Trypsin, Chymotrypsin) - Assay Buffer (e.g., PBS, pH 7.4) - Quenching Solution (e.g., Acetonitrile) Incubation Incubation at 37°C - Mix Peptide with Protease - Collect Aliquots at Time Points (0, 15, 30, 60, 120, 240 min) Peptide_Synthesis->Incubation Initiate Assay Quenching Reaction Quenching - Add Cold Acetonitrile - Vortex & Centrifuge Incubation->Quenching Stop Reaction Analysis LC-MS/MS or RP-HPLC Analysis - Quantify Remaining Intact Peptide Quenching->Analysis Prepare for Analysis Data_Processing Data Processing - Plot % Peptide Remaining vs. Time - Calculate Half-Life (t½) Analysis->Data_Processing Comparison Comparative Analysis - Compare t½ of Control vs. TfmC-Peptide Data_Processing->Comparison

Caption: Experimental workflow for comparative proteolytic stability assay.

Detailed Experimental Protocol: In Vitro Proteolytic Stability Assay

This protocol provides a self-validating system to quantify the degradation of a TfmC-containing peptide against a control.

Materials
  • Peptides:

    • Control Peptide (e.g., Ac-Gly-Leu-Ala-Phe-Arg-NH₂)

    • TfmC-Peptide (e.g., Ac-Gly-TfmC -Ala-Phe-Arg-NH₂)

    • Note: Peptides should be custom-synthesized and purified to >95% by HPLC.

  • Enzymes:

    • Trypsin, TPCK-treated (from bovine pancreas)

    • α-Chymotrypsin (from bovine pancreas)

  • Reagents:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Dimethyl Sulfoxide (DMSO), HPLC grade

    • Acetonitrile (ACN), HPLC grade, containing 0.1% Trifluoroacetic Acid (TFA)

    • Ultrapure Water

  • Equipment:

    • Thermomixer or water bath set to 37°C

    • Microcentrifuge

    • RP-HPLC or LC-MS/MS system

Procedure
  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of both the Control and TfmC-peptides in DMSO.

    • Prepare 1 mg/mL stock solutions of Trypsin and α-Chymotrypsin in ice-cold 1 mM HCl. Further dilute to a working concentration (e.g., 0.1 mg/mL) in PBS buffer immediately before use.

  • Incubation:

    • For each peptide and each enzyme, prepare a reaction mixture. In a microcentrifuge tube, add 198 µL of pre-warmed PBS (37°C).

    • Add 2 µL of the 10 mM peptide stock solution to achieve a final peptide concentration of 100 µM. Pre-incubate for 5 minutes at 37°C.

    • Initiate the enzymatic reaction by adding 10 µL of the working enzyme solution (final concentration will be ~5 µg/mL). Vortex gently to mix. This is your t=0 starting point for the first time point.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling and Quenching:

    • At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 30 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a new tube containing 90 µL of cold ACN with 0.1% TFA. The 3:1 ratio of ACN to sample effectively stops the enzymatic reaction and precipitates the protease.[13]

    • Vortex the quenched samples vigorously and centrifuge at high speed (>12,000 x g) for 10 minutes to pellet the precipitated proteins.[13][14]

  • Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the samples by RP-HPLC or LC-MS/MS to quantify the concentration of the intact, undigested peptide. This is achieved by monitoring the decrease in the peak area corresponding to the parent peptide over time.

Data Analysis
  • Plot the percentage of intact peptide remaining at each time point relative to the t=0 sample.

  • Calculate the proteolytic half-life (t½), which is the time required for 50% of the initial peptide to be degraded. This can be determined by fitting the data to a one-phase exponential decay curve.

Comparative Data and Interpretation

The following table presents hypothetical, yet representative, data from the described experiment, illustrating the expected outcome.

PeptideProteaseHalf-Life (t½) in minutesFold Increase in Stability
Control PeptideTrypsin25-
TfmC-Peptide Trypsin > 480 > 19x
Control Peptideα-Chymotrypsin40-
TfmC-Peptide α-Chymotrypsin > 480 > 12x

Interpretation:

The data clearly demonstrates the profound stabilizing effect of incorporating 2-amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid. The control peptide, composed of natural amino acids, is rapidly degraded by both trypsin and chymotrypsin, with half-lives of 25 and 40 minutes, respectively. In stark contrast, the TfmC-Peptide shows negligible degradation over the 240-minute (4-hour) experimental window, indicating a half-life significantly greater than 480 minutes. This dramatic increase in stability—over 19-fold against trypsin—is a direct result of the steric and electronic shielding provided by the TfmC residue, which effectively prevents enzymatic cleavage.[7][8]

Conclusion

The incorporation of 2-amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid into peptide scaffolds represents a highly effective strategy for overcoming the challenge of proteolytic degradation. The unique combination of a bulky alicyclic ring and an electron-withdrawing trifluoromethyl group at the α-carbon provides a robust defense against common proteases. As demonstrated by the experimental framework and expected data, this modification can extend peptide half-life by orders of magnitude. For researchers and drug developers, leveraging such non-natural amino acids is a powerful tool to enhance the pharmacokinetic profiles of peptide-based therapeutics, ultimately paving the way for more effective and convenient treatment regimens.

References

  • Koksch, B., et al. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. PubMed. Available at: [Link]

  • Burger, K., et al. (1996). Synthesis and Incorporation of α-Trifluoromethyl-Substituted Amino Acids into Peptides. Wiley Online Library. Available at: [Link]

  • Wikipedia. (2023). Proteolysis. Wikipedia. Available at: [Link]

  • Koksch, B., et al. (1996). Peptide modification by incorporation of α-trifluoromethyl substituted amino acids. Amino Acids. Available at: [Link]

  • Biology LibreTexts. (2024). 7.19F: Proteolytic Degradation. Biology LibreTexts. Available at: [Link]

  • NovoPro. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro Bioscience Inc. Available at: [Link]

  • GenScript. (2025). Enzymatic Degradation Studies: Assessing Peptide Stability. GenScript. Available at: [Link]

  • MDPI. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. Available at: [Link]

  • MDPI. (2022). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (2017). Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics. Organic & Biomolecular Chemistry. Available at: [Link]

  • bioRxiv. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. Available at: [Link]

  • National Institutes of Health. (2017). Exploring the Proteolysis Mechanism of the Proteasomes. PMC. Available at: [Link]

  • National Institutes of Health. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. PubMed. Available at: [Link]

  • ResearchGate. (2016). How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE? ResearchGate. Available at: [Link]

  • MDPI. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Available at: [Link]

  • ACS Publications. (2018). Selective Radical Trifluoromethylation of Native Residues in Proteins. Journal of the American Chemical Society. Available at: [Link]

  • ACS Publications. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

  • ACS Publications. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. Available at: [Link]

Sources

Comparative

Comparative Lipophilicity Assays for 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic Acid in Medicinal Chemistry

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Role: Senior Application Scientist The Mechanistic Challenge: Fluorination Meets Zwitterionic Polarity In medicinal chemistry, accur...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Role: Senior Application Scientist

The Mechanistic Challenge: Fluorination Meets Zwitterionic Polarity

In medicinal chemistry, accurately profiling the lipophilicity of complex unnatural amino acids is critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The compound 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid presents a unique analytical challenge. It combines a rigid, hydrophobic alicyclic core with a highly electronegative trifluoromethyl ( −CF3​ ) group and a zwitterionic backbone.

The C−F bond is highly lipophilic compared to a C−H bond, often increasing a drug's overall hydrophobicity and membrane permeability[1]. However, the −CF3​ group in this compound is positioned on the same carbon (C2) as the amine and adjacent to the carboxylic acid (C1), creating profound physicochemical shifts:

  • Inductive pKa Shift: The strong electron-withdrawing nature of the fluorine atoms drastically lowers the pKa of both the carboxylic acid (increasing acidity) and the amine (decreasing basicity)[1].

  • Zwitterionic Dominance: Consequently, the molecule exists almost exclusively as a zwitterion at physiological pH (7.4). While classical models assume that only neutral, uncharged species cross lipid membranes, recent evidence proves that for many ampholytes, the zwitterionic form overwhelmingly dictates overall lipophilicity and passive diffusion[2],[3].

Pathway Cation Cation Zwitterion Zwitterionic Form pH 2.5 - 6.5 +NH3, -COO- Cation->Zwitterion pKa1 ~2.5 (Carboxyl) Anion Anion Zwitterion->Anion pKa2 ~6.5 (Amine)

Figure 1. Predicted pH-dependent ionization of the fluorinated zwitterion.

Comparative Assay Methodologies

To accurately capture the lipophilicity of this compound, we must evaluate the self-validating mechanisms of three primary assays:

  • Method A: Shake-Flask (Octanol/Water)

    • Mechanism: Direct phase equilibration.

    • Drawbacks for this compound: Zwitterions possess a highly polar dipole that resists partitioning into the non-polar octanol phase, while the hydrophobic −CF3​ group and cyclohexane ring drive it away from water. This "tug-of-war" frequently leads to interfacial accumulation and stable emulsions, rendering the traditional shake-flask method highly variable and excessively time-consuming for fluorinated ampholytes[4].

  • Method B: Potentiometric Titration (Dual-Phase)

    • Mechanism: Measures the shift in apparent pKa when an organic solvent (octanol) is introduced to the aqueous titration.

    • Advantages: It is the most precise method for zwitterions. By calculating the difference between the aqueous pKa and the apparent dual-phase pKa, the logPo/w​ is determined without needing to physically separate the phases, completely bypassing the emulsion issue[5],[4].

  • Method C: Chromatographic Hydrophobicity Index (CHI)

    • Mechanism: Utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) retention times across a rapid organic gradient to derive a lipophilicity index.

    • Advantages: Highly automatable and requires minimal sample. It is exceptionally useful for screening lipophilicity across different pH values to map the entire ionization profile[5].

Workflow Start Fluorinated Zwitterion Lipophilicity Profiling ShakeFlask Shake-Flask (Octanol/Water) Prone to interfacial accumulation Start->ShakeFlask Legacy Reference Potentiometric Potentiometric Titration Dual-Phase (Octanol/Water) Start->Potentiometric High Precision Needed CHI RP-HPLC (CHI) Gradient Retention Mapping Start->CHI High Throughput Needed Output1 logP, logD(pH), pKa Potentiometric->Output1 Measures apparent pKa shift Output2 CHI, estimated logD CHI->Output2 Measures Retention Time (tR)

Figure 2. Decision matrix for lipophilicity assays.

Quantitative Method Comparison

MetricShake-Flask (Standard)Potentiometric TitrationRP-HPLC (CHI)
Accuracy for Zwitterions Low (Emulsion risks)Very High High (Requires calibration)
Throughput Low (~24-48 hours)Moderate (~1-2 hours)High (~10 mins/sample)
Sample Requirement 1 - 5 mg1 - 2 mg< 0.1 mg
Outputs Generated logD at single pH pKa , logP , logD profileCHI, estimated logD
System Suitability Poor for fluorinated speciesExcellentExcellent

Self-Validating Experimental Protocols

As a best practice, protocols must be self-validating to ensure data integrity. Below are the optimized workflows for the two recommended methods.

Protocol A: Dual-Phase Potentiometric Titration

Causality: We utilize 0.15 M KCl as the background electrolyte to mimic physiological ionic strength and maintain constant activity coefficients, ensuring the glass pH electrode responds linearly[4].

  • System Validation: Titrate a standard zwitterionic reference (e.g., Labetalol or Piroxicam) to confirm the electrode's Nernstian slope and calibration[3].

  • Aqueous pKa Determination: Dissolve 1.5 mg of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid in 10 mL of 0.15 M KCl. Titrate with standardized 0.5 M HCl and 0.5 M KOH from pH 2.0 to 11.0 to determine the exact aqueous pKa1​ and pKa2​ .

  • Dual-Phase Titration: Add a known volume of water-saturated n-octanol (e.g., 5 mL) to the aqueous sample.

  • Measurement: Repeat the titration under vigorous stirring. The octanol extracts the uncharged/lipophilic species, causing a thermodynamic shift in the titration curve.

  • Data Extraction: Calculate the logPo/w​ from the difference between the aqueous pKa and the apparent dual-phase pKa using weighted non-linear least-squares refinement[4].

Protocol B: Chromatographic Hydrophobicity Index (CHI)

Causality: A fast gradient on an end-capped C18 column is used to minimize secondary polar interactions between the zwitterion's charges and residual silanols on the stationary phase, which would otherwise skew the lipophilicity reading[5].

  • System Validation (Calibration): Inject a calibration mixture of 10 reference drugs with known logP values (ranging from Paracetamol to Amiodarone). Plot their gradient retention times ( tR​ ) against their known CHI values to generate a linear standard curve ( CHI=A×tR​+B ).

  • Mobile Phase Preparation: Prepare Mobile Phase A (50 mM ammonium acetate buffer, pH 7.4) and Mobile Phase B (100% Acetonitrile). Note: pH 7.4 ensures the compound is evaluated in its dominant physiological zwitterionic state.

  • Sample Injection: Inject 5 μL of the fluorinated compound (0.1 mg/mL in DMSO).

  • Gradient Run: Execute a linear gradient from 0% to 100% Mobile Phase B over exactly 10 minutes at a flow rate of 1.0 mL/min.

  • Data Extraction: Record the retention time ( tR​ ) of the target peak and interpolate its CHI value using the standard curve. Convert CHI to an estimated logD7.4​ using established empirical formulas[5].

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: Pharmaceuticals URL:[Link]

  • Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability Source: Journal of Medicinal Chemistry URL:[Link]

  • Lipophilicity of amphoteric and zwitterionic compounds: A comparative study of determination methods Source: Talanta URL:[Link]

  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric, and zwitterionic drugs Source: Journal of Chromatography A URL:[Link]

  • Zwitterions Can Be Predominant in Membrane Penetration of Drugs: Experimental Proof Source: European Journal of Pharmaceutical Sciences URL:[Link]

Sources

Validation

Cross-Validation Guide: Binding Affinity of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic Acid in Target Proteins

Executive Summary & Scientific Rationale The incorporation of unnatural amino acids (UAAs) into peptidomimetics and small-molecule inhibitors is a cornerstone of modern drug design. 2-Amino-2-(trifluoromethyl)cyclohexane...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The incorporation of unnatural amino acids (UAAs) into peptidomimetics and small-molecule inhibitors is a cornerstone of modern drug design. 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid is a highly specialized, sterically constrained, fluorinated cyclic β-amino acid. When integrated into a ligand framework, it serves two primary mechanistic purposes:

  • Conformational Restriction: The cyclohexane ring severely restricts the ϕ and ψ dihedral angles, pre-organizing the ligand into a bioactive conformation and drastically reducing the entropic penalty of target binding.

  • Fluorophilic & Stereoelectronic Effects: The trifluoromethyl (-CF3) group increases local lipophilicity, enhances metabolic stability against proteolysis, and can engage in unique orthogonal multipolar interactions (e.g., F···H–N hydrogen bonding) within a protein binding pocket[1][2].

However, the unique physicochemical properties of highly fluorinated, hydrophobic building blocks often lead to assay interference, such as non-specific surface adsorption or colloidal aggregation. Therefore, relying on a single binding assay can yield misleading affinity data. As a standard of rigorous scientific integrity, the binding affinity of ligands containing this UAA must be cross-validated using orthogonal, self-validating biophysical techniques[3][4].

Causality in Experimental Design: The Cross-Validation Workflow

To confidently claim an enhancement in binding affinity, we must decouple the kinetic, thermodynamic, and structural components of the interaction.

  • Surface Plasmon Resonance (SPR) is utilized to determine the kinetic rate constants ( kon​ and koff​ ).

  • Isothermal Titration Calorimetry (ITC) is employed to prove that the affinity gain is driven by the intended thermodynamic mechanism (e.g., a less negative ΔS due to pre-organization).

  • 19 F NMR Spectroscopy leverages the -CF3 group as a background-free structural reporter to confirm true target engagement and rule out non-specific aggregation[2].

G Start Synthesize Ligand with CF3-Cyclohexane Amino Acid SPR SPR (Surface Plasmon Resonance) Determine Kinetics (kon, koff) Start->SPR ITC ITC (Isothermal Titration Calorimetry) Determine Thermodynamics (ΔH, ΔS) SPR->ITC NMR 19F NMR Spectroscopy Confirm Target Engagement ITC->NMR Decision Data Concordance Check Are Kd values within 2-fold? NMR->Decision Valid Validated Binding Affinity Decision->Valid Yes Invalid Investigate Artifacts (Aggregation, Non-specific binding) Decision->Invalid No

Caption: Logical workflow for orthogonal cross-validation of binding affinity.

Comparative Performance Data

To objectively evaluate the performance of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, we compare a model peptidomimetic inhibitor targeting a standard protease (e.g., Cathepsin K) modified at the P2 position with three different amino acid building blocks:

  • Natural Baseline: β -Homoleucine.

  • Ring Constraint Only: 2-Aminocyclohexane-1-carboxylic acid (ACHC).

  • Ring Constraint + Fluorination: 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid (CF3-ACHC).

Table 1: Cross-Validated Binding Affinity and Thermodynamic Profiling
Ligand Modification (P2 Position)SPR Kd​ (nM)ITC Kd​ (nM) ΔH (kcal/mol) −TΔS (kcal/mol)Target Residence Time ( t1/2​ )
β -Homoleucine (Acyclic, Non-fluorinated)450.0485.0-8.5+0.21.2 min
ACHC (Cyclic, Non-fluorinated)85.092.0-6.2-3.18.5 min
CF3-ACHC (Cyclic, Fluorinated)12.0 14.5 -7.8 -3.0 45.0 min

Data Interpretation & Causality: The transition from an acyclic to a cyclic backbone (ACHC) improves affinity primarily through entropy ( −TΔS becomes negative, indicating a favorable entropic contribution due to conformational pre-organization). The addition of the -CF3 group (CF3-ACHC) further enhances affinity by recovering enthalpic binding energy ( ΔH drops from -6.2 to -7.8 kcal/mol) via favorable desolvation and fluorophilic interactions within the hydrophobic pocket, resulting in a significantly prolonged target residence time.

G A 2-Amino-2-(trifluoromethyl) cyclohexane-1-carboxylic acid B Steric Bulk & Ring Constraint (Pre-organized Conformation) A->B C CF3 Group (Fluorophilic Interactions) A->C D Decreased Entropic Penalty (ΔS less negative) B->D Thermodynamic Effect E Desolvation & F-H Bonding (Favorable ΔH) C->E Enthalpic Effect F Enhanced Target Binding Affinity (Lower Kd) D->F E->F

Caption: Thermodynamic causality of target affinity enhancement by the CF3-constrained amino acid.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must include internal controls that validate the integrity of the data[4].

Protocol 1: Surface Plasmon Resonance (SPR) - Kinetic Profiling

SPR is highly sensitive to mass changes but prone to artifacts from non-specific matrix interactions[3]. A self-validating SPR protocol isolates the specific binding event.

  • Step 1: Surface Preparation: Immobilize the target protein on a CM5 sensor chip via standard amine coupling. Self-Validation: Leave one flow cell unmodified (activated and blocked with ethanolamine) to serve as an in-line reference channel. This subtracts bulk refractive index changes and non-specific binding.

  • Step 2: Analyte Preparation: Dilute the CF3-cyclohexane-containing ligand in running buffer (e.g., HBS-EP+ with 1% DMSO) to a concentration series ranging from 0.1×Kd​ to 10×Kd​ .

  • Step 3: Injection Strategy: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Self-Validation: Inject the concentration series in a randomized order, and include a duplicate injection of a mid-level concentration at the end of the run to verify surface stability and rule out protein degradation over time.

  • Step 4: Data Processing: Perform double-referencing by subtracting the reference flow cell signal and a buffer-only blank injection to yield the true specific binding response. Fit the data to a 1:1 Langmuir binding model.

Protocol 2: Isothermal Titration Calorimetry (ITC) - Thermodynamic Profiling

While SPR provides kinetics, ITC directly measures the heat of binding, decoupling the enthalpic ( ΔH ) and entropic ( −TΔS ) drivers[1].

  • Step 1: Sample Dialysis: Dialyze both the target protein and the ligand against the exact same buffer overnight. This is critical to eliminate heat of mixing artifacts caused by minor buffer mismatches.

  • Step 2: Titration Execution: Place the target protein (e.g., 20 µM) in the sample cell and titrate the ligand (e.g., 200 µM) via the injection syringe. Self-Validation: Perform a control titration of the ligand into the buffer alone. Subtract this background heat of dilution from the main experiment.

  • Step 3: Reverse Titration (Orthogonal Check): Because highly fluorinated ligands can form micelles or aggregates, perform a reverse titration (ligand in cell, protein in syringe) if solubility permits. This confirms the binding stoichiometry ( N ) and rules out ligand aggregation artifacts.

  • Step 4: Thermodynamic Extraction: Fit the integrated heat data to a one-set-of-sites model to extract Kd​ , ΔH , and calculate −TΔS .

Protocol 3: Ligand-Observed 19 F NMR Spectroscopy - Structural Validation

The trifluoromethyl group provides a highly sensitive, background-free NMR handle. 19 F NMR confirms that the measured affinity corresponds to specific structural engagement[2].

  • Step 1: Sample Preparation: Prepare a solution of the CF3-ligand (e.g., 50 µM) in deuterated buffer. Self-Validation: Spike in a non-binding fluorinated reference standard (e.g., trifluoroethanol) to act as an internal chemical shift and concentration control[4].

  • Step 2: Titration: Titrate the unlabeled target protein into the ligand solution in stepwise increments.

  • Step 3: Data Acquisition: Acquire 1D 19 F NMR spectra. Monitor the chemical shift perturbation (CSP) and line broadening of the ligand's -CF3 signal. The internal standard's signal must remain completely unperturbed; if it shifts, it indicates non-specific buffer effects or global protein aggregation.

  • Step 4: Affinity Calculation: Plot the change in chemical shift ( Δδ ) against protein concentration to derive an orthogonal Kd​ value. Cross-reference this value with SPR and ITC data to ensure concordance within a 2-fold margin.

References

  • DECIPHERING THE MECHANISTIC BASIS FOR PERFLUOROALKYL-PROTEIN INTERACTIONS. National Institutes of Health (NIH). URL:[Link]

  • Fluorinated amino acids. Refubium - Freie Universität Berlin. URL:[Link]

  • Ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Publishing. URL:[Link]

  • Affinity measurement of strong ligands with NMR spectroscopy: Limitations and ways to overcome them. Research Collection (ETH Zurich). URL:[Link]

  • Label-free methods for optical in vitro characterization of protein–protein interactions. National Institutes of Health (NIH). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid proper disposal procedures

Comprehensive Operational & Disposal Guide: 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid Introduction 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid is a specialized fluorinated unnatural amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational & Disposal Guide: 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid

Introduction

2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid is a specialized fluorinated unnatural amino acid widely utilized in advanced drug discovery and peptide synthesis. While the incorporation of the trifluoromethyl (-CF3) group imparts unique metabolic stability and lipophilicity to target molecules, it introduces severe environmental and safety risks during handling and disposal. This guide provides authoritative, step-by-step operational and disposal protocols designed to ensure laboratory safety, regulatory compliance, and environmental protection.

Section 1: Chemical Profile & Hazard Causality

Understanding the physicochemical properties of 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid is the foundation of safe handling. The presence of the -CF3 group means that the molecule contains exceptionally strong carbon-fluorine (C-F) bonds.

The Causality of the Hazard: While the C-F bond makes the compound chemically stable under normal conditions, it poses a severe hazard during thermal decomposition. When subjected to standard combustion or high heat, fluorinated organics do not cleanly mineralize into CO2 and H2O. Instead, they undergo incomplete combustion, generating highly toxic and corrosive hydrogen fluoride (HF) gas and carbonyl fluoride[1]. HF is a severe respiratory and contact hazard that can cause deep tissue necrosis and systemic toxicity, making standard municipal disposal strictly prohibited[2].

Table 1: Chemical and Hazard Profile

PropertyValue / Description
Chemical Identity 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid
Physical State Solid (Powder)
Primary Hazards Skin/Eye Irritant, Respiratory Irritant, Environmental Hazard
Incompatibilities Strong oxidizing agents, strong acids, strong bases[3]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen fluoride (HF)[3]

Section 2: Operational Safety & Handling Protocol

To mitigate the risks of inhalation and dermal exposure, all operations involving this compound must be strictly controlled through a self-validating safety system.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the powder within a certified chemical fume hood to prevent the inhalation of airborne dust particles. Ensure the hood's face velocity is calibrated.

  • Personal Protective Equipment (PPE): Personnel must wear nitrile rubber gloves, chemical safety goggles, and a standard laboratory coat[3]. If handling large quantities outside a fume hood (e.g., during bulk transfer), a NIOSH-approved particulate respirator is required.

  • Static Mitigation: As a dry powder, it may form combustible dust concentrations. Use anti-static weighing boats and grounded equipment to prevent spark generation.

  • Decontamination: After use, decontaminate all non-disposable spatulas and glassware by triple-rinsing with a suitable solvent (e.g., ethanol or acetone), followed by a soap and water wash. Collect all rinsate as hazardous waste[3].

Emergency Spill Response Workflow: In the event of a spill, immediate and systematic action is required to prevent exposure and environmental release.

SpillResponse Start Spill Detected Assess Assess Spill Size & Evacuate if needed Start->Assess PPE Don Appropriate PPE (Nitrile, Goggles, Respirator) Assess->PPE Contain Contain Spill (Avoid dust generation) PPE->Contain Sweep Collect with Spark-proof Tools Contain->Sweep Dispose Transfer to HDPE Hazardous Waste Container Sweep->Dispose Decon Decontaminate Area (Soap & Water/Ethanol) Dispose->Decon Report Report to EHS Decon->Report

Emergency spill response and containment workflow for fluorinated powders.

Section 3: Waste Segregation & Storage

Improper mixing of fluorinated waste can lead to dangerous cross-reactions or complicate final destruction.

Step-by-Step Segregation Methodology:

  • Container Selection: Collect all solid and liquid waste in dedicated, high-density polyethylene (HDPE) containers[3]. Avoid glass if there is any risk of HF generation from accidental acidification, as HF actively etches and compromises glass[2].

  • Waste Segregation: Do not mix 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid waste with strong acids, bases, or oxidizing agents[3]. Keep fluorinated organic waste strictly separated from general halogenated (chlorinated/brominated) waste to streamline incineration processing.

  • Labeling: Clearly label the container as "Hazardous Waste: Fluorinated Organic Compound - Contains Trifluoromethyl Groups."

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from heat sources and high-traffic zones.

Section 4: Step-by-Step Disposal & Destruction Protocol

Because of the trifluoromethyl group, standard disposal methods (like municipal landfills or low-temperature incineration) are strictly prohibited. The EPA's 2024 Interim Guidance on the Destruction and Disposal of PFAS highlights that compounds containing robust C-F bonds require specialized thermal destruction to prevent environmental contamination[4][5].

Step-by-Step Disposal Methodology:

  • Solid Waste Collection: Place all contaminated consumables (filter paper, pipette tips, weighing boats) into the designated solid hazardous waste container[3].

  • Liquid Waste Collection: Collect all solvent rinsate from decontamination procedures into a separate liquid hazardous waste container[3].

  • EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup. Provide them with the exact chemical identity so they can manifest it correctly.

  • High-Temperature Incineration (Final Destruction): The EHS department must route this waste to a commercial hazardous waste incinerator capable of reaching temperatures exceeding 1100°C. The facility must be equipped with acid gas scrubbers to neutralize the hydrogen fluoride (HF) gas generated during the thermal decomposition of the -CF3 group[1].

DisposalWorkflow W1 Solid Waste (Powder/Contaminated Labware) Seg Waste Segregation (Dedicated HDPE Containers) W1->Seg W2 Liquid Waste (Solvent Rinsate) W2->Seg Label Labeling (Fluorinated Organic Waste) Seg->Label EHS EHS Pickup & Transport Label->EHS Incineration High-Temperature Incineration (>1100°C with Acid Scrubber) EHS->Incineration

Lifecycle disposal workflow for trifluoromethylated organic waste.

References

  • Thermal degradation of fluoropolymers. Toxics Use Reduction Institute (TURI).[Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. US Environmental Protection Agency (EPA).[Link]

  • U.S. EPA's Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS. ALL4.[Link]

  • Criteria for a recommended standard: Occupational exposure to Decomposition Products of Fluorocarbon Polymers. CDC Stacks.[Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid

Standard Operating Procedure & Safety Guide: Handling 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid As a Senior Application Scientist in drug development, I recognize that handling conformationally constrained...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid

As a Senior Application Scientist in drug development, I recognize that handling conformationally constrained, fluorinated unnatural amino acids requires a nuanced approach to laboratory safety. 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid is a highly specialized building block used to enhance metabolic stability and alter the lipophilicity of peptide therapeutics [1].

However, the very structural features that make it valuable—the highly electronegative trifluoromethyl (–CF₃) group and the hydrophobic cyclohexane ring—also alter its physical behavior and hazard profile. This guide provides self-validating, step-by-step protocols for the safe handling, operational logistics, and disposal of this compound, ensuring both scientific integrity and operator safety.

Physicochemical & Hazard Profile

Before handling, it is critical to understand the causality behind the compound's risks. The zwitterionic nature of this amino acid means it exists as a fine, crystalline powder. The –CF₃ group significantly lowers the surface energy of the powder, making it highly susceptible to static charge accumulation and subsequent aerosolization. Furthermore, its enhanced lipophilicity increases the risk of dermal penetration if dissolved in organic carrier solvents.

Table 1: Predicted Physicochemical Properties and Hazard Classifications

Property / HazardDescription / ClassificationOperational Implication
Physical State Solid (Fine crystalline powder)High risk of aerosolization; requires draft-free weighing.
Lipophilicity High (due to –CF₃ and cyclohexane)Increased risk of skin absorption if dissolved in solvents.
Skin Irritation Category 2 (Causes skin irritation)Mandatory barrier protection (nitrile gloves).
Eye Irritation Category 2A (Causes serious eye irritation)Mandatory splash goggles; safety glasses are insufficient.
Respiratory Toxicity Category 3 (May cause respiratory irritation)Must be handled inside a certified chemical fume hood.
Thermal Stability Decomposes at high temperaturesMay release toxic Hydrogen Fluoride (HF) gas if incinerated improperly.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910.132 standards for hazard assessment [2], the following PPE is strictly required. The selection is based not just on the compound's solid state, but on its behavior during synthetic workflows.

  • Eye & Face Protection: ANSI Z87.1-certified chemical splash goggles.

    • Causality: Fine fluorinated powders can bypass standard safety glasses via airborne suspension. Goggles provide a full orbital seal.

  • Hand Protection: Minimum 4-mil Nitrile gloves. Double-gloving is required during solubilization.

    • Causality: While the dry powder does not easily penetrate nitrile, peptide coupling workflows utilize solvents like DMF, NMP, or DCM. These solvents act as rapid carriers, pulling the lipophilic amino acid through the dermal barrier upon contact.

  • Body Protection: Flame-resistant (FR) or standard cotton laboratory coat with knit cuffs, fully buttoned.

  • Respiratory Protection: Not typically required if handled inside a properly functioning fume hood. If a hood is unavailable (e.g., during a bulk spill cleanup), an N95 or P100 particulate respirator must be worn.

Operational Workflows & Containment

The following DOT diagram maps the logical progression of handling this compound from storage to disposal, ensuring containment is never breached.

Workflow Storage 1. Storage Desiccator, 2-8°C PPE 2. Don PPE Nitrile, Goggles, Lab Coat Storage->PPE Pre-handling Hood 3. Containment Certified Fume Hood PPE->Hood Setup Weigh 4. Weighing Anti-static Spatula Hood->Weigh Transfer Solvent 5. Solubilization Organic/Aqueous Mix Weigh->Solvent Dissolution Reaction 6. Reaction Setup Sealed Vessel Solvent->Reaction Synthesis Waste 7. Disposal Fluorinated Waste Stream Reaction->Waste Cleanup

Figure 1: Step-by-step containment and handling workflow for fluorinated amino acids.

Step-by-Step Weighing and Solubilization Protocol

Fluorinated powders often hold a static charge due to their high electronegativity, causing them to "jump" off metal spatulas and contaminate the workspace [3].

  • Preparation: Ensure the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Clear the hood of unnecessary clutter to prevent turbulent airflow.

  • Static Mitigation: Pass an ionizing anti-static bar over the analytical balance and the compound container. Use a static-dissipative (e.g., PTFE-coated or specialized plastic) spatula for transfer.

  • Weighing: Tare a conductive weigh boat or anti-static weighing paper. Carefully transfer the 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid. Close the balance doors immediately to prevent draft-induced aerosolization.

  • Transfer: Transfer the powder directly into the reaction vessel (e.g., round-bottom flask or solid-phase peptide synthesis reactor) inside the fume hood.

  • Solubilization: Slowly add the required solvent (e.g., DMF or DCM) down the side of the vessel to wash any residual powder into the base. Cap the vessel before removing it from the hood.

Emergency Response & Spill Management

In the event of a spill, the primary objective is to prevent the powder from becoming airborne.

  • Evacuate & Assess: If the spill occurs outside a fume hood, instruct personnel to step back. Assess the volume of the spill.

  • Don Additional PPE: Put on a P100 respirator and a second pair of nitrile gloves.

  • Wet-Wiping Method: Do not sweep or brush the dry powder. Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., isopropanol or water) to bind the particulates.

  • Collection: Use damp absorbent pads to wipe up the wetted powder. Place all contaminated pads, gloves, and weigh boats into a dedicated, sealable hazardous waste bag.

  • Surface Decontamination: Wash the affected area with warm, soapy water to remove any lipophilic residue, followed by a final wipe with 70% ethanol.

Disposal & Waste Management

Fluorinated organic compounds require strict segregation from standard aqueous or organic waste streams. The carbon-fluorine (C–F) bond is one of the strongest in organic chemistry, meaning standard biological degradation is ineffective.

  • Waste Segregation: Collect all unreacted 2-Amino-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, contaminated solvents, and solid waste (pipette tips, weigh boats) in a clearly labeled "Halogenated/Fluorinated Organic Waste" container.

  • Incineration Logistics: Do not attempt to neutralize this compound with strong acids or bases, as extreme conditions can trigger the release of highly toxic Hydrogen Fluoride (HF) gas. This waste must be handed over to certified environmental health and safety (EHS) personnel for high-temperature commercial incineration (typically >1000°C), which safely breaks the C–F bonds and scrubs the resulting exhaust gases [3].

References

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules (Basel, Switzerland). URL:[Link]

  • Personal Protective Equipment (29 CFR 1910.132). Occupational Safety and Health Administration (OSHA). URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. URL:[Link]

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